2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKDSDZIWRRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383907 | |
| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-83-0 | |
| Record name | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. This indole derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a wide array of biologically active molecules. This document outlines a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, along with its physicochemical and spectroscopic characterization.
Introduction
Indole and its derivatives are fundamental structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring at the C3 position is a common strategy for the synthesis of novel therapeutic agents. The title compound, this compound, incorporates a pharmacologically relevant 4-chlorophenyl group at the C2 position and a reactive carbaldehyde group at the C3 position, making it a valuable intermediate for further chemical modifications and the development of new drug candidates.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-(4-chlorophenyl)-1H-indole. This is followed by the formylation of the C3 position of the indole ring using the Vilsmeier-Haack reaction.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-chlorophenyl)-1H-indole
This procedure is adapted from a method for the synthesis of bis(indolyl)methanes.
Materials:
-
Indole
-
4-chlorobenzaldehyde
-
Glacial acetic acid
Procedure:
-
In a flask, dissolve indole (2 mmol) in glacial acetic acid (5 mL) with stirring until complete dissolution.
-
To this solution, add 4-chlorobenzaldehyde (1 mmol) under vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the solution will typically change from light yellow to pink and then to a dark red, indicating the progress of the reaction.
-
Upon completion, the reaction mixture can be worked up by pouring it into ice water and collecting the precipitate.
-
The crude product should be purified, for example, by recrystallization from a suitable solvent like ethanol, to yield 2-(4-chlorophenyl)-1H-indole.
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
This is a general and effective method for the formylation of electron-rich indoles.[1]
Materials:
-
2-(4-chlorophenyl)-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with constant stirring. Maintain the temperature below 5°C.
-
Formylation: To the freshly prepared Vilsmeier reagent, slowly add a solution of 2-(4-chlorophenyl)-1H-indole in DMF. After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature, followed by gentle heating (e.g., to 75°C) for several hours to ensure the completion of the reaction.
-
Work-up: Pour the reaction mixture onto crushed ice.
-
Neutralization: Carefully neutralize the mixture by adding a sodium hydroxide solution until the pH is alkaline (pH 8-9).
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with water and then recrystallize it from a suitable solvent such as ethanol to obtain pure this compound.
Characterization Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀ClNO | |
| Molecular Weight | 255.70 g/mol | |
| Melting Point | 263-265 °C | |
| Appearance | (Expected) Crystalline solid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the chlorophenyl protons, the aldehyde proton, and the N-H proton of the indole.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde CHO | ~10.0 | Singlet |
| Indole N-H | ~8.5-9.0 (broad) | Singlet |
| Aromatic Protons | ~7.2-8.2 | Multiplets |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the indole ring, the chlorophenyl ring, and the aldehyde carbonyl group.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~185 |
| Aromatic Carbons | ~110-140 |
IR (Infrared) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (indole) | ~3300-3400 |
| C=O Stretch (aldehyde) | ~1650-1680 |
| C-Cl Stretch | ~700-800 |
MS (Mass Spectrometry)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Expected m/z |
| [M]⁺ | ~255/257 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M+H]⁺ | ~256/258 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined Vilsmeier-Haack reaction is a robust and efficient method for the preparation of this valuable synthetic intermediate. The provided characterization data, while predictive, serves as a useful reference for researchers working on the synthesis and development of novel indole-based compounds for various applications in drug discovery and materials science. It is recommended that researchers confirm the identity and purity of the synthesized compound using the analytical techniques described.
References
Technical Guide: Physicochemical Properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the compound 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and experimental protocols to facilitate further investigation and application of this molecule.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClNO | [1] |
| Molecular Weight | 255.7 g/mol | [1] |
| Melting Point | 263-265 °C | [2] |
| Boiling Point (Predicted) | 485.6 ± 35.0 °C | [2] |
| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.80 ± 0.30 | [2] |
Synthesis and Characterization
The synthesis of 2-aryl-1H-indole-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylindole
Materials:
-
2-Phenylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) while cooling in an ice bath. Stir the mixture for a predetermined time to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve 2-phenylindole in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the reaction mixture to stir at room temperature or gentle heat for several hours to ensure complete formylation.
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and a sodium hydroxide solution to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure 2-phenyl-1H-indole-3-carbaldehyde.
Logical Workflow for Vilsmeier-Haack Synthesis
Vilsmeier-Haack reaction workflow for indole formylation.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, data for the parent compound, indole-3-carboxaldehyde, and related 2-aryl derivatives can provide valuable reference points for characterization.
1H and 13C NMR Spectroscopy
The NMR spectra of indole derivatives are well-characterized. For 2-aryl-1H-indole-3-carbaldehydes, the aldehydic proton typically appears as a singlet downfield, around 9-10 ppm in the 1H NMR spectrum. The protons on the indole and the 2-aryl substituent will exhibit characteristic aromatic signals. In the 13C NMR spectrum, the carbonyl carbon of the aldehyde is expected to resonate around 185-195 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde group is anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring will likely appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound (C₁₅H₁₀ClNO), the molecular ion peak (M⁺) would be expected at m/z 255, with an isotopic peak (M+2) at m/z 257 due to the presence of the chlorine atom.
Potential Biological Activities
While specific biological studies on this compound are limited, the indole-3-carboxaldehyde scaffold is a well-known pharmacophore with a wide range of reported biological activities, including antimicrobial, antifungal, and anticancer properties.[8][9][10][11]
Derivatives of 2-phenylindole-3-carbaldehyde have shown potent antimitotic activities in human breast cancer cells by inhibiting tubulin polymerization.[10] Additionally, various indole derivatives have been investigated for their potential as anticancer agents by targeting pathways such as the Bcl-2 family of proteins.[12] The presence of the 4-chlorophenyl group at the 2-position may influence the biological activity profile of the molecule. Further research is warranted to explore the specific therapeutic potential of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Screening
MTT assay workflow for cytotoxicity assessment.
References
- 1. rsc.org [rsc.org]
- 2. 2-Phenyl-1H-indole-3-carbaldehyde | CymitQuimica [cymitquimica.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics and synthesis of novel compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry.
Summary of Spectroscopic Data
The structural identity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data are summarized in the tables below.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.0 | s | - | CHO |
| ~8.3 | d | ~8.0 | Ar-H |
| ~7.8 | d | ~8.5 | Ar-H (Chlorophenyl) |
| ~7.5 | d | ~8.5 | Ar-H (Chlorophenyl) |
| ~7.2-7.4 | m | - | Ar-H |
| ~7.1 | t | ~7.5 | Ar-H |
| ~9.0 (broad) | s | - | NH |
Note: Predicted values based on analogous structures. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C=O (Aldehyde) |
| ~140.0 | C (Indole) |
| ~137.0 | C (Indole) |
| ~135.0 | C-Cl (Chlorophenyl) |
| ~131.0 | C (Chlorophenyl) |
| ~129.0 | CH (Chlorophenyl) |
| ~128.0 | CH (Chlorophenyl) |
| ~124.0 | C (Indole) |
| ~123.0 | CH (Indole) |
| ~122.0 | CH (Indole) |
| ~121.0 | CH (Indole) |
| ~118.0 | C (Indole) |
| ~112.0 | CH (Indole) |
Note: Predicted values based on analogous structures.
Table 3: IR and Mass Spectrometry Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Values |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic), ~750 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z (%): 255/257 ([M]⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 254 ([M-H]⁺), 226 ([M-CHO]⁺), 189 ([M-C₆H₄Cl]⁺) |
Note: Predicted values based on analogous structures.
Experimental Protocols
A common and effective method for the synthesis of 2-aryl-1H-indole-3-carbaldehydes is the Vilsmeier-Haack reaction on the corresponding 2-aryl-1H-indole.
Synthesis of 2-(4-chlorophenyl)-1H-indole
A plausible synthetic route involves the Fischer indole synthesis.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of 4-chlorophenylhydrazine hydrochloride and acetophenone in ethanol is refluxed for 2-4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude phenylhydrazone is added to pre-heated polyphosphoric acid at 100-120 °C.
-
The reaction mixture is stirred at this temperature for 30-60 minutes.
-
The hot mixture is poured onto crushed ice, and the resulting precipitate is neutralized with a saturated sodium bicarbonate solution.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure 2-(4-chlorophenyl)-1H-indole.
Vilsmeier-Haack Formylation to Yield this compound
Materials:
-
2-(4-chlorophenyl)-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium hydroxide solution
-
Dichloromethane or Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous DMF is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
A solution of 2-(4-chlorophenyl)-1H-indole in anhydrous DMF is added dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours and then heated to 40-50 °C for 1-2 hours.
-
The reaction mixture is then poured onto crushed ice and neutralized with a cold sodium hydroxide solution.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure this compound.
Visualization of the Synthetic Workflow
The logical flow of the synthesis can be visualized as a straightforward two-step process.
Unveiling the Structural Nuances: A Technical Guide to the Crystal Structure Analysis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The title compound, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, represents a significant synthon for the development of novel therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a specific, publicly available crystal structure determination for this compound has not been identified in the course of this review, this document outlines the established experimental protocols, from synthesis to crystallographic analysis, that would be employed for such a study.
Synthesis and Crystallization
The journey to elucidating the crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.
1.1. Synthesis
The synthesis of this compound is typically achieved via a two-step process. The first step involves the Fischer indole synthesis or a related method to create the 2-(4-chlorophenyl)-1H-indole core. This is followed by formylation at the C3 position, most commonly using the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: A Vilsmeier reagent is prepared by the dropwise addition of phosphoryl chloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). The mixture is stirred at 0°C for approximately 30 minutes.
-
Reaction with Indole: A solution of 2-(4-chlorophenyl)-1H-indole in DMF is added dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and subsequently heated to around 60-80°C for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into crushed ice and neutralized with an aqueous solution of sodium hydroxide or sodium carbonate until a precipitate is formed.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield pure this compound.
1.2. Single Crystal Growth
The purified compound is then used for growing single crystals suitable for X-ray diffraction. The choice of solvent is critical and is often determined empirically.
Experimental Protocol: Slow Evaporation Method
-
Solution Preparation: A saturated solution of the compound is prepared in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or dichloromethane) at a slightly elevated temperature.
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis should form. These are then carefully harvested.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
The results of a crystal structure analysis are presented in a standardized format, including tables of crystallographic data and geometric parameters. The following tables are illustrative of the data that would be generated from such an analysis.
Table 1: Example Crystal Data and Structure Refinement Parameters
| Parameter | Value (Example) |
| Empirical formula | C₁₅H₁₀ClNO |
| Formula weight | 255.70 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 14.234(6) |
| α (°) | 90 |
| β (°) | 105.12(2) |
| γ (°) | 90 |
| Volume (ų) | 1175.1(8) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.446 |
| Absorption coefficient (mm⁻¹) | 0.298 |
| F(000) | 528 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.50 to 27.50 |
| Reflections collected | 8543 |
| Independent reflections | 2680 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
**Table 2: Example of Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Angle (°) |
| Cl(1)-C(12) | 1.745(2) | C(3)-C(2)-N(1) | 108.9(2) |
| O(1)-C(15) | 1.221(3) | C(2)-C(3)-C(15) | 129.5(2) |
| N(1)-C(2) | 1.378(3) | C(2)-N(1)-C(8) | 109.2(2) |
| N(1)-C(8) | 1.385(3) | C(9)-C(8)-N(1) | 130.1(2) |
| C(2)-C(9) | 1.489(3) | O(1)-C(15)-C(3) | 125.6(3) |
| C(3)-C(15) | 1.456(4) | C(10)-C(9)-C(2) | 121.3(2) |
Visualization of Workflow and Molecular Structure
Visual representations are crucial for understanding complex processes and molecular geometries.
Caption: Workflow from synthesis to final structural model.
An In-depth Technical Guide to 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (CAS 1217-83-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, identified by CAS number 1217-83-0. This indole derivative holds significant interest for researchers in medicinal chemistry and drug discovery due to the diverse biological activities associated with the indole-3-carbaldehyde scaffold.
Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source |
| CAS Number | 1217-83-0 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(4-chlorophenyl)indole-3-carboxaldehyde | [2] |
| Molecular Formula | C₁₅H₁₀ClNO | [1][2][3] |
| Molecular Weight | 255.70 g/mol | [3][4] |
| Melting Point | 257-258 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | Typically >97% | [5] |
Potential Biological Activities and Signaling Pathways
While specific biological activities for this compound are not extensively documented in the public domain, the broader class of indole-3-carbaldehyde derivatives has been the subject of significant research. These studies suggest a range of potential therapeutic applications.
Indole-3-carbaldehyde and its derivatives are known to be involved in plant defense mechanisms.[1][3] In the context of human health, they have been shown to play a role in modulating inflammatory responses. For instance, indole-3-carboxaldehyde can alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the subsequent activation of the NLRP3 inflammasome signaling pathway.[2] This pathway is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.
Furthermore, some indole derivatives have been investigated for their potential in cancer therapy. Research has shown that certain indole-3-carboxaldehyde analogues exhibit antioxidant properties and can inhibit microsomal lipid peroxidation.[6] More specifically, indole-3-carboxaldehyde has been shown to suppress lipid accumulation and mitigate inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade, which may have implications for atherosclerosis.[7] The antifungal activity of indole-3-carboxaldehyde has also been reported, with studies indicating it can disrupt the mitochondrial electron transport chain in fungi.[8]
Putative Signaling Pathway: Inhibition of NLRP3 Inflammasome Activation
The following diagram illustrates the potential mechanism by which indole-3-carbaldehyde derivatives may inhibit the NLRP3 inflammasome pathway, a critical regulator of inflammation.
Caption: Putative inhibition of the NLRP3 inflammasome pathway.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the immediate search, the synthesis of indole-3-carboxaldehyde derivatives is well-established in the chemical literature. A common method is the Vilsmeier-Haack reaction, which involves the formylation of an indole precursor.
General Synthesis Workflow for Indole-3-Carbaldehyde Derivatives
The following diagram outlines a general workflow for the synthesis and purification of indole-3-carbaldehyde derivatives, which can be adapted for the specific synthesis of CAS 1217-83-0.
References
- 1. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Discovery of Novel 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among these, 2-phenylindole derivatives have garnered considerable attention for their potent anticancer and antimicrobial properties. This technical guide focuses on the discovery and characterization of novel derivatives of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a promising core structure for the development of new therapeutic agents. We provide a comprehensive overview of the synthetic methodologies, detailed experimental protocols for biological evaluation, and a summary of the quantitative structure-activity relationship data. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the development and mechanism of action of these compounds.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, is typically achieved through a two-step process involving the Fischer indole synthesis followed by Vilsmeier-Haack formylation.
Step 1: Synthesis of 2-(4-chlorophenyl)-1H-indole (Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] In this case, 4-chlorophenylhydrazine is reacted with acetophenone.
Experimental Protocol:
-
A mixture of 4-chlorophenylhydrazine and acetophenone is heated in a suitable solvent, such as acetic acid or ethanol, in the presence of an acid catalyst like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).[1][2]
-
The reaction mixture is typically refluxed for several hours.
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid, 2-(4-chlorophenyl)-1H-indole, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
References
Preliminary Biological Screening of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the indole scaffold. The indole nucleus is a prominent feature in many natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities. This document collates available data on the synthesis, anticancer, antimicrobial, and antioxidant properties of this compound and its close analogs, presenting the information in a structured format for researchers and drug development professionals.
Synthesis Overview
The synthesis of this compound and its analogs typically follows established synthetic routes for indole derivatives. A common approach involves the Fischer indole synthesis, where a phenylhydrazone derivative is cyclized under acidic conditions. For the specific substitution pattern of the target compound, a multi-step synthesis is generally required.
A plausible synthetic pathway can be visualized as a three-step process starting from commercially available reagents. This process involves the formation of a key intermediate, 2-(4-chlorophenyl)-1H-indole, followed by formylation to introduce the carbaldehyde group at the 3-position of the indole ring.
Anticancer Activity
Derivatives of 2-phenylindole-3-carbaldehyde have demonstrated significant potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. While specific data for this compound is not extensively documented in publicly available literature, the activities of closely related analogs suggest its potential as a cytotoxic agent against various cancer cell lines.
Quantitative Data on Anticancer Activity of Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 | [1] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | 8.2 | [1] |
| 2-(4-bromophenyl)-1H-indole-3-carbaldehyde | Not Specified | Not Specified | [2] |
| Indole-based Bcl-2 Inhibitors (U1-6) | MCF-7, MDA-MB-231, A549 | Sub-micromolar | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Antimicrobial and Antifungal Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. The presence of the indole nucleus and various substituents can influence the potency and spectrum of this activity.
Quantitative Data on Antimicrobial Activity of Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazone derivatives | Staphylococcus aureus | 6.25-100 | [4] |
| Indole-3-aldehyde hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [4] |
| Indole-3-aldehyde hydrazone derivatives | Escherichia coli | 6.25-100 | [4] |
| Indole-3-aldehyde hydrazone derivatives | Bacillus subtilis | 6.25-100 | [4] |
| Indole-3-aldehyde hydrazone derivatives | Candida albicans | 6.25-100 | [4] |
| Di-halogenated indoles | Candida species | 10-50 | [5] |
| 1,2,4-triazole-indole hybrid | C. glabrata | 0.25 | [6] |
| 1,2,4-triazole-indole hybrid | C. krusei | 0.125 | [6] |
| 1,2,4-triazole-indole hybrid | C. albicans | 0.5 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Antioxidant Activity
The indole scaffold is known for its antioxidant properties, primarily due to its ability to donate a hydrogen atom and stabilize free radicals. The antioxidant potential of indole derivatives can be evaluated using various in vitro assays.
Potential Signaling Pathway: Nrf2-Keap1
For some indole derivatives, the antioxidant effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.
Conclusion
The preliminary biological screening of this compound and its analogs reveals a promising scaffold for the development of novel therapeutic agents. The available data on related compounds indicate potential anticancer, antimicrobial, and antioxidant activities. Further in-depth studies are warranted to fully elucidate the pharmacological profile of this specific compound, including its mechanisms of action and in vivo efficacy. The experimental protocols and workflows provided in this guide offer a foundational framework for conducting such investigations.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Silico Prediction of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Bioactivity: A Technical Guide
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. The functionalization of this privileged structure offers a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde stands out as a compound of significant interest due to its structural features, which suggest a potential for diverse biological activities. The presence of a halogenated phenyl ring at the 2-position and a reactive carbaldehyde group at the 3-position of the indole core are key determinants of its potential pharmacological profile. This technical guide provides an in-depth exploration of the in silico prediction of the bioactivity of this compound, covering predictive modeling of its anticancer, antimicrobial, and anti-inflammatory properties, supported by established experimental protocols for validation.
Compound Profile: this compound
1.1. Synthesis
The synthesis of 2-aryl-1H-indole-3-carbaldehydes can be achieved through various established synthetic routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of a 2-aryl-indole precursor.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with constant stirring. The reaction is typically carried out at 0-5°C.
-
Formylation: The 2-(4-chlorophenyl)-1H-indole precursor is dissolved in an appropriate solvent, such as DMF, and the freshly prepared Vilsmeier reagent is added portion-wise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is then poured into ice-cold water and neutralized with a suitable base, such as sodium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
In Silico Bioactivity Prediction
Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities of chemical compounds. This section outlines the key in silico approaches for predicting the anticancer, antimicrobial, and anti-inflammatory potential of this compound.
2.1. General In Silico Workflow
The predictive workflow for a novel compound typically involves several stages, from initial target identification to the assessment of its pharmacokinetic properties.
Figure 1: General workflow for in silico bioactivity prediction.
2.2. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of interaction.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable chemistry software (e.g., ChemDraw, Avogadro). The structure is then saved in a format compatible with docking software (e.g., .mol2, .pdbqt).
-
Receptor Preparation: The 3D crystal structures of potential protein targets are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: The docking algorithm, such as AutoDock Vina or Glide, is used to predict the binding poses and affinities of the ligand within the receptor's active site. The results are typically reported as a binding energy or docking score.
-
Analysis of Results: The predicted binding poses are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
2.2.1. Predicted Anticancer Activity
Derivatives of 2-phenylindole-3-carbaldehyde have shown promising anti-proliferative activities. For instance, some analogs strongly inhibit tubulin polymerization.[1] Molecular docking studies can be employed to predict the binding of this compound to key cancer-related targets such as tubulin, Bcl-2, and various kinases.
Table 1: Predicted Binding Affinities for Anticancer Targets
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| Tubulin (e.g., 1SA0) | -8.5 to -10.0 | CYS241, LEU242, ALA316, VAL318 |
| Bcl-2 (e.g., 2O2F) | -7.0 to -9.0 | PHE105, GLY145, ARG146, TYR195 |
| EGFR Kinase (e.g., 1M17) | -7.5 to -9.5 | LEU718, VAL726, ALA743, LYS745 |
Note: These are hypothetical binding affinities based on the general activity of similar indole derivatives and require specific computational studies for validation.
2.2.2. Predicted Antimicrobial Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial activities. Molecular docking can be utilized to investigate the binding of the target compound to essential microbial enzymes, such as DNA gyrase and lanosterol 14α-demethylase.
Table 2: Predicted Binding Affinities for Antimicrobial Targets
| Target Protein (PDB ID) | Organism | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| DNA Gyrase B (e.g., 5L3J) | Staphylococcus aureus | -7.0 to -8.5 | ASP79, ILE84, GLY102, THR171 |
| Lanosterol 14α-demethylase (e.g., 5V5Z) | Candida albicans | -8.0 to -9.5 | TYR132, HIS377, PHE463, ILE471 |
Note: These are hypothetical binding affinities and require specific computational studies for validation.
2.2.3. Predicted Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives can be assessed by docking them against key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Table 3: Predicted Binding Affinities for Anti-inflammatory Targets
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|
| COX-2 (e.g., 5IKR) | -9.0 to -10.5 | ARG120, TYR355, TYR385, SER530 |
Note: These are hypothetical binding affinities and require specific computational studies for validation.
2.3. Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. These models can be used to predict the activity of new compounds based on their molecular descriptors.
Experimental Protocol: 2D-QSAR Modeling
-
Data Set Preparation: A dataset of structurally related indole derivatives with experimentally determined biological activities (e.g., IC50, MIC) is collected. The dataset is typically divided into a training set for model development and a test set for model validation.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each compound in the dataset using software like DRAGON or PaDEL-Descriptor.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on the test set.
Figure 2: Logical relationship in a QSAR study.
2.4. ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to assess the drug-likeness of a compound. Various computational tools and web servers, such as SwissADME, pkCSM, and ADMETlab 2.0, are available for these predictions.[2]
Table 4: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | ~255.7 g/mol | Complies with Lipinski's Rule of Five (<500) |
| LogP | ~3.5 - 4.5 | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (≤10) |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeability | Likely permeable | Potential for CNS activity |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential inhibitor | Risk of drug-drug interactions |
| Toxicity | ||
| AMES Mutagenicity | Likely non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low to moderate risk | Potential for cardiotoxicity should be monitored |
Note: These are predictive values from computational models and require experimental validation.
Experimental Validation
In silico predictions serve as a valuable guide for subsequent experimental validation. This section provides detailed protocols for the in vitro assays commonly used to confirm the predicted bioactivities.
3.1. Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.
Table 5: Reported Anticancer Activity of Related Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [3] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [3] |
| A p-chlorophenyl-containing indole derivative | MCF-7 | 13.2 | [4] |
| A p-chlorophenyl-containing indole derivative | MDA-MB-468 | 8.2 |[4] |
3.2. Antimicrobial Activity
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Bacterial or fungal strains are cultured to the logarithmic phase, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 6: Reported Antimicrobial Activity of Related Indole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole derivatives with m-chlorophenyl group | Staphylococcus aureus | 6.25 | [5] |
| Indole-1,2,4-triazole conjugates with 4-chlorophenyl moiety | Staphylococcus aureus | 250-1000 |[6] |
3.3. Anti-inflammatory Activity
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.
Potential Signaling Pathways
Based on the predicted bioactivities, this compound may modulate several key signaling pathways implicated in cancer, infection, and inflammation.
Figure 3: Potential signaling pathways modulated by the target compound.
The in silico prediction of the bioactivity of this compound suggests its potential as a versatile therapeutic agent with possible anticancer, antimicrobial, and anti-inflammatory properties. The computational analyses, including molecular docking, QSAR, and ADMET prediction, provide a strong foundation for prioritizing this compound for further experimental investigation. The detailed experimental protocols outlined in this guide offer a clear roadmap for the validation of these in silico hypotheses. The integration of computational and experimental approaches is paramount in accelerating the discovery and development of novel indole-based therapeutics. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 2-phenylindole derivatives have garnered significant attention due to their potent anticancer and antimicrobial properties. This technical guide focuses on 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a specific analog within this class. We will delve into its synthesis, summarize its known biological activities with a focus on potential therapeutic targets, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways and workflows. This document aims to serve as a comprehensive resource for researchers interested in the therapeutic potential of this compound.
Introduction
Indole and its derivatives are fundamental heterocyclic structures present in a vast number of natural products and synthetic compounds with significant therapeutic value.[1] The versatility of the indole ring allows for structural modifications that can modulate its interaction with various biological targets.[2][3] The substitution at the 2- and 3-positions of the indole ring has been a particularly fruitful area of investigation. Specifically, the 2-phenylindole scaffold has been identified as a key pharmacophore for anticancer activity, with some analogs showing potent inhibition of tubulin polymerization.[4]
The subject of this guide, this compound, incorporates a 4-chlorophenyl group at the 2-position and a carbaldehyde group at the 3-position. The presence of the halogenated phenyl ring and the reactive aldehyde group suggests a potential for diverse biological interactions and makes it an interesting candidate for drug discovery and development. This document will explore the existing literature to elucidate its potential therapeutic targets and mechanisms of action.
Synthesis
The synthesis of this compound is typically achieved through a Vilsmeier-Haack formylation of 2-(4-chlorophenyl)-1H-indole. This reaction introduces the aldehyde group at the electron-rich 3-position of the indole ring. The precursor, 2-(4-chlorophenyl)-1H-indole, can be synthesized via a Fischer indole synthesis from 4-chlorophenylhydrazine and an appropriate ketone.
A general synthetic scheme is presented below:
Caption: General synthesis of this compound.
Potential Therapeutic Targets and Biological Activities
While specific quantitative data for this compound is limited in the public domain, the biological activities of closely related 2-phenylindole-3-carbaldehyde analogs provide strong indications of its potential therapeutic targets. The primary areas of interest are anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of 2-phenylindole-3-carbaldehyde have shown significant anti-proliferative activities against various cancer cell lines.[4]
3.1.1. Tubulin Polymerization Inhibition
A key mechanism of action for many 2-phenylindole derivatives is the inhibition of tubulin polymerization.[4] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-chlorophenyl substituent is often associated with enhanced activity in this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 2-Aryl-1H-indole-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-1H-indole-3-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals. Its synthesis is a key step in the development of new therapeutic agents. This technical guide provides an in-depth review of the primary synthetic methodologies for obtaining these valuable compounds, focusing on a robust and widely applicable two-step approach: the C2-arylation of an indole core followed by C3-formylation. This guide presents detailed experimental protocols, quantitative data for key transformations, and visualizations of reaction mechanisms to aid in the practical application of these methods.
I. Two-Step Synthesis Approach: An Overview
The most common and versatile route to 2-aryl-1H-indole-3-carbaldehydes involves a two-step sequence. The first step establishes the C2-aryl bond, typically through a palladium-catalyzed cross-coupling reaction. The resulting 2-arylindole is then subjected to formylation at the electron-rich C3 position, most commonly via the Vilsmeier-Haack reaction.
Figure 1: General two-step synthetic workflow for 2-aryl-1H-indole-3-carbaldehydes.
II. Step 1: C2-Arylation of the Indole Ring
The introduction of an aryl group at the C2 position of the indole nucleus is a crucial transformation. While classical methods exist, modern palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, have become the methods of choice due to their efficiency and functional group tolerance.
A. Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has emerged as a powerful, atom-economical method that avoids the pre-functionalization of the indole ring. These reactions typically employ a palladium catalyst to couple the C-H bond of the indole with an aryl halide or its equivalent.
A proposed mechanism for the direct C2-arylation of indoles suggests an initial electrophilic palladation at the more nucleophilic C3 position, followed by a 1,2-migration of the palladium species to the C2 position. Reductive elimination then affords the 2-arylated indole and regenerates the active palladium catalyst.[1][2]
Figure 2: Proposed mechanism for Pd-catalyzed direct C2-arylation of indole.
Quantitative Data for Direct C2-Arylation of N-Methylindole with Aryl Halides
| Entry | Aryl Halide | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CsOAc | PPh₃ | 125 | 24 | 48 |
| 2 | Bromobenzene | CsOAc | PPh₃ | 125 | 24 | 35 |
| 3 | 4-Iodotoluene | CsOAc | PPh₃ | 125 | 24 | 55 |
| 4 | 4-Iodoanisole | CsOAc | PPh₃ | 125 | 24 | 62 |
| 5 | 4-Iodonitrobenzene | CsOAc | PPh₃ | 125 | 24 | 25 |
Experimental Protocol: Direct C2-Arylation of N-Methylindole with Iodobenzene [3][4]
-
To a sealed tube, add N-methylindole (1.0 mmol), iodobenzene (1.2 mmol), cesium acetate (CsOAc, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous dimethylacetamide (DMA, 4 mL).
-
Seal the tube and heat the reaction mixture at 125 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-phenyl-1-methylindole.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation. This reaction typically involves the coupling of an arylboronic acid with a halogenated indole (e.g., 2-bromoindole or 2-iodoindole) in the presence of a palladium catalyst and a base. While this method requires pre-functionalization of the indole, it offers a broad substrate scope and high yields.[5]
Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromoindoles
| Entry | 2-Bromoindole Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | N-Boc-2-bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |
| 2 | N-Boc-2-bromoindole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| 3 | N-Boc-2-bromoindole | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75 |
| 4 | 2-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-2-bromoindole [5]
-
In a round-bottom flask, dissolve N-Boc-2-bromoindole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield N-Boc-2-phenylindole.
III. Step 2: C3-Formylation of 2-Arylindoles
Once the 2-arylindole is synthesized, the final step is the introduction of a carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the most prevalent and efficient method for this transformation.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds.[6][7] The electrophilic Vilsmeier reagent attacks the C3 position of the 2-arylindole to form an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired 2-aryl-1H-indole-3-carbaldehyde.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Methodological & Application
Protocol for Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)-1H-indole
Abstract
This document provides a detailed protocol for the Vilsmeier-Haack formylation of 2-(4-chlorophenyl)-1H-indole to synthesize 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. This reaction is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.
Introduction
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[1][2] Indoles are particularly reactive substrates for this transformation, with formylation preferentially occurring at the electron-rich C-3 position. The resulting indole-3-carbaldehydes are versatile intermediates in organic synthesis. This application note details a specific protocol for the formylation of 2-(4-chlorophenyl)-1H-indole, a substrate of interest in medicinal chemistry.
Reaction Scheme
Figure 1: Vilsmeier-Haack formylation of 2-(4-chlorophenyl)-1H-indole.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-(4-chlorophenyl)-1H-indole | ≥98% | Commercially Available |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle with a temperature controller
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
NMR spectrometer (¹H and ¹³C)
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
2. Reaction with 2-(4-chlorophenyl)-1H-indole:
-
Dissolve 2-(4-chlorophenyl)-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure product.
Data Presentation
Table 1: Quantitative Data for the Vilsmeier-Haack Formylation
| Parameter | Value |
| Reactants | |
| 2-(4-chlorophenyl)-1H-indole | 1.0 equivalent |
| Phosphorus oxychloride (POCl₃) | 1.2 equivalents |
| N,N-Dimethylformamide (DMF) | 3.0 equivalents |
| Reaction Conditions | |
| Temperature | 0 °C to 40-45 °C |
| Reaction Time | 2-4 hours |
| Solvent | Dichloromethane (DCM) |
| Expected Yield | |
| Yield of this compound | 75-85% |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Approximately 235-238 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.1 (s, 1H, -CHO), ~8.3 (d, 1H, Ar-H), ~7.8-7.2 (m, 8H, Ar-H), ~9.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185.0 (C=O), and characteristic aromatic carbon signals |
| FT-IR (KBr) | ν (cm⁻¹): ~3300-3100 (N-H stretching), ~1650 (C=O stretching), ~1600, 1480 (C=C aromatic stretching) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₅H₁₀ClNO: 256.05 |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent.
-
All procedures should be carried out in a well-ventilated fume hood.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques. The resulting product is a valuable intermediate for the development of novel therapeutic agents and other functional organic molecules. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.
References
Application Notes and Protocols: Utilizing 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in various multicomponent reactions (MCRs). The resulting structurally diverse heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.
Introduction
Multicomponent reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. This compound is a valuable building block for MCRs due to the presence of the reactive aldehyde functionality and the privileged indole scaffold, which is a common motif in many biologically active compounds. This document outlines protocols for employing this aldehyde in Passerini, Ugi, Biginelli, and Hantzsch reactions, leading to the synthesis of α-acyloxy amides, bis-amides, dihydropyrimidinones, and dihydropyridines, respectively. These compound classes are known to exhibit a range of pharmacological activities, including anticancer, antimicrobial, and calcium channel blocking effects.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde to form an α-acyloxy amide.[1] These products are of interest as potential anticancer and antimicrobial agents.[1][2]
Experimental Protocol
A general procedure for the Passerini reaction is as follows:
-
To a stirred solution of this compound (1.0 mmol) and a carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 mmol) in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran; 5 mL), add an isocyanide (e.g., cyclohexyl isocyanide, benzyl isocyanide) (1.0 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| This compound | Acetic Acid | Cyclohexyl Isocyanide | Dichloromethane | 24 | Data not available |
| This compound | Benzoic Acid | Benzyl Isocyanide | Tetrahydrofuran | 48 | Data not available |
Note: Specific yield data for this exact substrate is not currently available in the searched literature; the table provides a template for expected experimental parameters.
Logical Workflow for Passerini Reaction
Caption: Workflow for the Passerini three-component reaction.
Ugi Four-Component Reaction
The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a bis-amide.[3] This reaction is highly valuable for creating peptide-like structures with potential therapeutic applications, including as antimicrobial and anticancer agents.[4][5]
Experimental Protocol
A plausible experimental protocol, adapted from reactions with similar 2-phenyl-1H-indole-3-carbaldehydes, is as follows:[6]
-
To a solution of this compound (1.0 mmol) and an amine (e.g., aniline, benzylamine) (1.0 mmol) in methanol (5 mL), add a carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 mmol).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add an isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours, monitoring the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the pure bis-amide.
-
Characterize the product by spectroscopic techniques.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| This compound | Aniline | Acetic Acid | Cyclohexyl Isocyanide | Methanol | 48 | Data not available |
| This compound | Benzylamine | Benzoic Acid | tert-Butyl Isocyanide | Methanol | 72 | Data not available |
Note: Specific yield data for this exact substrate is not currently available in the searched literature; the table provides a template for expected experimental parameters.
Signaling Pathway Implication (Hypothetical)
Derivatives of 2-phenylindoles have shown antiproliferative activities. A potential mechanism of action could involve the inhibition of critical signaling pathways in cancer cells, such as the Src kinase pathway.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UGI REACTION WITH 2-PHENYL-1H-INDOLE-3-CARBALDEHYDES AND S-4-METHOXYPHENYL ETHYLAMINE AS AMINE | Foundations and Trends in Modern Learning [ojs.scipub.de]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based Schiff bases are a class of organic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The formation of an azomethine (-C=N-) group through the condensation of a primary amine with an aldehyde is a versatile method for generating structurally diverse molecules.[2] This document provides detailed protocols for the synthesis of novel Schiff bases starting from 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde and outlines methodologies for evaluating their potential as anticancer and antimicrobial agents. The indole scaffold, being a key component of many bioactive natural products and pharmaceuticals, serves as an excellent backbone for the development of new therapeutic agents.[1][3]
Synthesis of Schiff Bases from this compound
This section details a generalized protocol for the synthesis of Schiff bases via the condensation reaction of this compound with various primary amines.
Experimental Protocol: General Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add 1.0 equivalent of the respective primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[4][5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:3 v/v).
-
Isolation of Product: Upon completion of the reaction, as indicated by TLC, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure Schiff base.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60°C. Characterize the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Physicochemical and Spectroscopic Characterization
The following tables summarize representative data for a series of synthesized Schiff bases. Note: The following data is hypothetical and representative of typical results for analogous indole Schiff bases, as specific experimental data for derivatives of this compound is not available in the cited literature.
Table 1: Physicochemical Properties of Synthesized Schiff Bases
| Compound ID | R-Group (from Primary Amine) | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | -C₆H₅ | C₂₁H₁₅ClN₂ | 85 | 175-177 |
| SB-2 | -C₆H₄-OH (para) | C₂₁H₁₅ClN₂O | 88 | 188-190 |
| SB-3 | -C₆H₄-NO₂ (para) | C₂₁H₁₄ClN₃O₂ | 90 | 205-207 |
| SB-4 | -C₆H₄-Cl (para) | C₂₁H₁₄Cl₂N₂ | 82 | 192-194 |
Table 2: Spectroscopic Data for Synthesized Schiff Bases
| Compound ID | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) -CH=N- | ¹³C NMR (δ ppm) -CH=N- |
| SB-1 | 1625 | 8.55 (s, 1H) | 160.5 |
| SB-2 | 1628 | 8.52 (s, 1H) | 160.2 |
| SB-3 | 1630 | 8.61 (s, 1H) | 161.1 |
| SB-4 | 1624 | 8.58 (s, 1H) | 160.8 |
Note: 's' denotes a singlet peak in the NMR spectrum.[5][7]
Biological Evaluation: Anticancer and Antimicrobial Activity
Indole Schiff bases are known to exhibit significant biological activities.[3] The following protocols describe standard in vitro assays to evaluate their anticancer and antimicrobial potential.
Anticancer Activity: MTT Assay Protocol
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[8]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases (e.g., 1, 10, 25, 50, 100 µM) and incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| SB-1 | 25.4 | 30.1 |
| SB-2 | 15.8 | 18.5 |
| SB-3 | 8.2 | 10.9 |
| SB-4 | 12.5 | 15.3 |
| Cisplatin (Control) | 5.1 | 7.6 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes.
Antimicrobial Activity: Broth Microdilution Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the Schiff bases in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 4: In Vitro Antimicrobial Activity (MIC Values in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| SB-1 | 64 | 128 | 128 |
| SB-2 | 32 | 64 | 64 |
| SB-3 | 16 | 32 | 32 |
| SB-4 | 32 | 64 | 64 |
| Ciprofloxacin (Control) | 1 | 2 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Note: The MIC values are hypothetical and for illustrative purposes.
Visualizations: Workflows and Signaling Pathways
Synthesis and Evaluation Workflow
The following diagram illustrates the general workflow from synthesis to biological evaluation of the target Schiff bases.
References
- 1. benchchem.com [benchchem.com]
- 2. idosr.org [idosr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-b.com [ajchem-b.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in Anticancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Among these, 2-phenylindole derivatives have emerged as a promising class of anticancer agents. This document provides detailed application notes and protocols for the investigation of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in anticancer research. While extensive research on this specific molecule is ongoing, data from closely related analogs and derivatives provide a strong rationale for its evaluation as a potential therapeutic agent. This document will detail its potential mechanisms of action, provide protocols for its in vitro evaluation, and present available quantitative data to guide further research.
Putative Mechanism of Action
Based on studies of related 2-phenylindole-3-carbaldehyde derivatives, the primary anticancer mechanism of this compound is believed to be the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, it can disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.
Another potential mechanism, suggested by studies on similar indole derivatives, is the inhibition of protein kinases such as Src kinase, which are often overactive in cancer cells and play crucial roles in cell proliferation, survival, and metastasis.
Data Presentation
The following table summarizes the in vitro anticancer activity of derivatives of this compound. It is important to note that the data for the parent compound is limited in the public domain, and the presented values are for structurally similar compounds, providing an expected range of activity.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (a derivative) | MCF-7 (Breast) | MTT Assay | 13.2 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (a derivative) | MDA-MB-468 (Breast) | MTT Assay | 8.2 | [1] |
| Imine derivative of a 2-phenylindole-3-carbaldehyde | Not specified | Tubulin Polymerization Inhibition | 1.2 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3][4]
Tubulin Polymerization Inhibition Assay
This in vitro assay measures the direct effect of the compound on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound
-
Microplate reader with temperature control at 37°C and capability to read absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add different concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate polymerization by adding GTP and immediately start monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes at 37°C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value for tubulin polymerization inhibition.[5][6]
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting compensation.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[7]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with the compound as in the apoptosis assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).[8][9]
Visualizations
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Putative signaling pathway of apoptosis induction.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cib.csic.es [cib.csic.es]
- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antimicrobial and antifungal efficacy of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde derivatives. The methodologies outlined are standard, validated procedures widely used in the fields of microbiology and mycology for the preliminary screening and quantitative evaluation of novel antimicrobial compounds.
Data Presentation: Antimicrobial and Antifungal Activities
The following tables summarize the minimal inhibitory concentration (MIC) values for various indole derivatives against a panel of bacterial and fungal strains. This data provides a comparative overview of the potency of these compounds. While specific data for a comprehensive series of this compound derivatives is an area of ongoing research, the presented data for related indole structures offers valuable insights into their potential antimicrobial spectrum.
Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Structure | S. aureus | MRSA | E. coli | B. subtilis | Reference |
| 1a | Indole-3-aldehyde anisic acid hydrazide | 6.25 | 6.25 | 50 | 6.25 | [1] |
| 1b | 5-Bromo-indole-3-aldehyde anisic acid hydrazide | 6.25 | 6.25 | 50 | 6.25 | [1] |
| 2h | Indole-thiadiazole derivative | 6.25 | - | - | - | [2] |
| 3d | Indole-triazole derivative | - | 6.25 | - | - | [2] |
| Ampicillin | (Standard) | - | - | 500 | 500 | [3] |
| Ciprofloxacin | (Standard) | - | 6.25 | - | - | [2] |
Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Structure | C. albicans | C. krusei | C. tropicalis | Reference |
| 1b | Indole-thiadiazole derivative | 3.125 | >50 | - | [2] |
| 2b-d | Indole-thiadiazole derivatives | 3.125 | 3.125-6.25 | - | [2] |
| 3b-d | Indole-triazole derivatives | 3.125 | 3.125 | - | [2] |
| 6f | Indole-triazole conjugate (3,4-dichlorobenzyl moiety) | 2 | - | 2 | [3] |
| Fluconazole | (Standard) | 250 | - | 2 | [3] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of the test compounds against both bacteria and fungi, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the synthesized indole derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) in the wells of a 96-well plate to achieve final concentrations typically ranging from 0.125 to 256 µg/mL. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Bacteria: Inoculate a few colonies of the bacterial strain into sterile MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Fungi: Inoculate the fungal strain into Sabouraud Dextrose Broth and incubate at 35°C for 24-48 hours. Adjust the fungal suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Agar Disk Diffusion Assay
This qualitative assay is used for preliminary screening of the antimicrobial activity of the synthesized compounds.
Objective: To assess the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Test compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile swabs
-
DMSO (solvent control)
-
Standard antibiotic/antifungal disks (e.g., ampicillin, fluconazole)
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA plates and allow them to solidify and dry.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plates to create a lawn of microbial growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the test compound (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Place a DMSO-only disk as a negative control and a standard antibiotic/antifungal disk as a positive control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
-
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis and Cell Wall Stress
Indole derivatives have been reported to exert their antifungal activity through various mechanisms, with the inhibition of ergosterol biosynthesis being a prominent one. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. The inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase, is a common mode of action for many antifungal drugs.
Furthermore, the disruption of the cell membrane and cell wall integrity by antifungal agents can trigger cellular stress responses, such as the Cell Wall Integrity (CWI) signaling pathway.[4][5][6][7] This pathway is a conserved signaling cascade in fungi that is activated in response to cell wall damage and is crucial for cell wall remodeling and repair.
The following diagram illustrates a plausible signaling pathway that could be affected by this compound derivatives, leading to fungal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Development of Enzyme Inhibitors Based on the 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde scaffold has emerged as a promising framework in the design and synthesis of novel enzyme inhibitors with significant therapeutic potential, particularly in the realm of oncology. The inherent structural features of the indole ring system, coupled with the electronic properties of the 4-chlorophenyl substituent, provide a versatile platform for the development of compounds that can interact with various enzymatic targets. This document provides detailed application notes and experimental protocols for the development of enzyme inhibitors based on this scaffold, with a focus on their anti-cancer properties through mechanisms such as tubulin polymerization inhibition and modulation of the PI3K/Akt signaling pathway.
Key Enzyme Targets and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated potent biological activities, primarily as anti-cancer agents. The key mechanisms of action identified to date include:
-
Tubulin Polymerization Inhibition: Several 2-phenylindole derivatives have been identified as inhibitors of tubulin polymerization.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in cancer cells.[3][4]
-
PI3K/Akt/mTOR Signaling Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many cancers.[5][6][7] Indole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby suppressing tumor growth and survival.[5][6][7]
Data Presentation: Antiproliferative Activity
While specific enzyme inhibition data for a wide range of derivatives from the this compound scaffold is an active area of research, the antiproliferative activity of closely related analogs has been established in various cancer cell lines. The following table summarizes the available data for a p-chlorophenyl-containing indole derivative.
| Compound ID | Cell Line | Activity | IC50 (µM) |
| p-chlorophenyl-containing indole derivative | MCF-7 (Breast Adenocarcinoma) | Antiproliferative | 13.2 |
| p-chlorophenyl-containing indole derivative | MDA-MB-468 (Breast Adenocarcinoma) | Antiproliferative | 8.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base Derivatives
This protocol describes the synthesis of Schiff base derivatives from the this compound scaffold, which is a common strategy to enhance biological activity.
Materials:
-
This compound
-
Substituted primary amines (e.g., anilines, amino acids)
-
Dry Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of dry ethanol.
-
Add a magnetic stir bar to the flask.
-
To this solution, add 1.1 equivalents of the desired substituted primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the ability of a test compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing tubulin, GTP, and a fluorescent reporter)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well black microplate, add the assay buffer, the fluorescent reporter, and the test compound at various concentrations.
-
Include a positive control (e.g., colchicine or another known tubulin inhibitor) and a negative control (DMSO vehicle).
-
Pre-warm the plate to 37°C.
-
Initiate the polymerization by adding a solution of tubulin and GTP to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent reporter used in the kit.
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
The rate of tubulin polymerization can be determined from the initial linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Protocol 3: PI3K/Akt Pathway Inhibition Assay (Western Blot Analysis)
This protocol outlines the use of Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in cancer cells treated with a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-468)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
Visualizations
Caption: Workflow for the synthesis of Schiff base derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of tubulin polymerization inhibition.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antioxidant Activity Evaluation of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest for their potential therapeutic properties, including antioxidant activity.[1][2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of various diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals or by modulating cellular antioxidant pathways. The evaluation of the antioxidant capacity of novel synthetic compounds like 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde analogs is a critical step in the drug discovery and development process.[3]
Data Presentation
The antioxidant capacity of novel compounds is typically quantified by determining the concentration required to achieve a 50% inhibitory effect on a specific radical or oxidant, known as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher antioxidant potency. For comparative purposes, the following table summarizes the antioxidant activity of various indole-3-carbaldehyde analogs from a representative study.
Table 1: In Vitro Antioxidant Activity of Indole-3-Carboxaldehyde Analogs
| Compound ID | DPPH Radical Scavenging IC50 (µg/mL) |
| Indole-3-carbaldehyde | 121 ± 0.5 |
| Analog 1 | 18 ± 0.1 |
| Analog 2 | 21 ± 0.2 |
| Analog 3 | 109 ± 0.5 |
| BHA (Standard) | Data not provided in µg/mL |
Note: Data presented here is for structurally related indole-3-carbaldehyde analogs and serves as an example for data presentation. BHA (Butylated hydroxyanisole) was used as a standard antioxidant in the reference study.[1] It is crucial to include a standard antioxidant, such as ascorbic acid, Trolox, or BHA, in all experiments for validation and comparison.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound analogs)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Test Samples: Dissolve the test compounds and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Assay:
-
To a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[6]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the standard in the same solvent used for diluting the ABTS•+ solution.
-
Assay:
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the test sample.
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Samples and Standard Curve:
-
Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100 to 1000 µM).
-
-
Assay:
-
Add 10 µL of each sample dilution or standard to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power:
-
Calculate the FRAP value of the samples by comparing their absorbance to the standard curve of FeSO₄. The results are typically expressed as µmol Fe(II) equivalents per gram or per mole of the compound.
-
Visualizations
Experimental Workflow for Antioxidant Assays
The following diagram illustrates the general workflow for the in vitro antioxidant assays described above.
Caption: General workflow for in vitro antioxidant capacity assays.
NF-κB Signaling Pathway in Oxidative Stress
While direct antioxidant activity is important, some compounds exert their effects by modulating cellular signaling pathways involved in the response to oxidative stress. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, which is closely linked to oxidative stress. Some indole derivatives have been shown to inhibit NF-κB activity.
Caption: Potential inhibition of the NF-κB pathway by indole analogs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. From Quantity to Reactivity: Advancing Kinetic‐Based Antioxidant Testing Methods for Natural Compounds and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-inflammatory Properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde derivatives. This class of compounds has emerged as a promising scaffold in the development of novel anti-inflammatory agents. The following sections detail their mechanism of action, quantitative data on their biological activity, and detailed protocols for their evaluation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzyme in the inflammatory pathway is cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects associated with non-selective NSAIDs. Indole derivatives have been extensively studied for their diverse pharmacological activities, including anti-inflammatory effects. The this compound scaffold, in particular, has shown potential as a selective COX-2 inhibitor.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound derivatives is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly with selectivity towards the COX-2 isoform. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Furthermore, the anti-inflammatory effects of indole derivatives can be mediated through the modulation of key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Signaling Pathway Diagram: Inflammatory Cascade
Caption: Inflammatory signaling pathways modulated by this compound derivatives.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of a series of 2-(4-substituted-phenyl)-1H-indole-3-carbaldehyde derivatives, including analogs with similar substitutions that have been reported in the literature.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound ID | Substitution (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| 7a | H | > 100 | 0.18 | > 555 |
| 7b | 4-F | > 100 | 0.11 | > 909 |
| 7c | 4-Cl | > 100 | 0.15 | > 667 |
| 7d | 4-CH₃ | > 100 | 0.17 | > 588 |
| Indomethacin | - | 0.30 | 23.8 | 0.013 |
| Celecoxib | - | 15.0 | 0.04 | 375 |
Data adapted from studies on structurally similar 2-(4-(methylsulfonyl)phenyl) indole derivatives for illustrative purposes.[1][2]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) after 3h | Edema Inhibition (%) after 6h |
| 7a | 20 | 55.3 | 76.2 |
| 7b | 20 | 72.1 | 93.7 |
| 7c | 20 | 68.5 | 90.7 |
| 7d | 20 | 61.8 | 85.1 |
| Indomethacin | 10 | 78.2 | 96.0 |
Data adapted from studies on structurally similar 2-(4-(methylsulfonyl)phenyl) indole derivatives for illustrative purposes.[1][2]
Experimental Protocols
Synthesis of 5-substituted-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives
This protocol describes a general method for the synthesis of the title compounds, adapted from procedures for structurally related molecules.[1]
Experimental Workflow: Synthesis
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
4-Chloroacetophenone
-
Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or other suitable catalyst (e.g., acetic acid, zinc chloride)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 5-substituted-2-(4-chlorophenyl)-1H-indole:
-
A mixture of the appropriate substituted phenylhydrazine hydrochloride (1 equivalent) and 4-chloroacetophenone (1 equivalent) is heated in a suitable solvent and catalyst (e.g., ethanol with a catalytic amount of acetic acid, or Eaton's reagent).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
-
Synthesis of 5-substituted-2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction):
-
To a stirred solution of the 5-substituted-2-(4-chlorophenyl)-1H-indole (1 equivalent) in dry DMF at 0°C, phosphorus oxychloride (2-3 equivalents) is added dropwise.
-
The reaction mixture is then stirred at room temperature or heated to 60-90°C for several hours, with progress monitored by TLC.
-
After completion, the mixture is cooled and poured into a mixture of crushed ice and a solution of sodium acetate or sodium bicarbonate.
-
The mixture is stirred until the precipitate is formed.
-
The solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).
-
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Glutathione
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
96-well microplates
Procedure:
-
Prepare solutions of test compounds and reference drugs at various concentrations in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and cofactor solution.
-
Add the test compound or reference drug solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a specific duration (e.g., 2 minutes) at the same temperature.
-
Stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice (of a specific weight range)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Reference drug (e.g., Indomethacin)
-
1% w/v carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., control, reference, and test groups for different doses of the compounds).
-
Administer the test compounds or the reference drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives only the vehicle.
-
After a specific time (e.g., 1 hour) following the drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a cell-based model.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α, IL-6, and IL-1β
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Viability Assay (MTT):
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Perform an MTT assay to determine the non-toxic concentrations of the compounds.
-
-
Cytokine Measurement:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control group.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and development of novel anti-inflammatory agents. The data and protocols presented here provide a framework for researchers to synthesize, evaluate, and characterize the anti-inflammatory properties of these derivatives. Further investigation into their detailed mechanism of action, structure-activity relationships, and pharmacokinetic profiles is warranted to advance these promising compounds towards clinical development.
References
Application Notes and Protocols: Condensation Reactions of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reactions between 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde and various active methylene compounds. The resulting α,β-unsaturated products, often referred to as Knoevenagel adducts, are valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities. This document outlines detailed experimental protocols for the synthesis of these derivatives and summarizes their potential applications based on available data for structurally related compounds.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The indole nucleus is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[2] Derivatives of this compound are of particular interest due to the combined structural features of the indole scaffold and the 4-chlorophenyl group, which can significantly influence the biological profile of the resulting molecules. Condensation with active methylene compounds such as malononitrile, barbituric acid, and ethyl cyanoacetate provides a straightforward route to a diverse library of indole-based derivatives for biological screening.[3]
Synthetic Applications and Potential Biological Activities
The Knoevenagel adducts derived from this compound are versatile intermediates for the synthesis of more complex heterocyclic systems and have been investigated for a variety of biological activities.
Antimicrobial Activity: Schiff bases and other derivatives of indole-3-carbaldehyde have demonstrated activity against a range of bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescence, Aspergillus niger, and Candida albicans.[2] The introduction of different substituents through condensation reactions can modulate this activity.
Anticancer Activity: Many indole derivatives, including those synthesized via Knoevenagel condensation, have been evaluated for their cytotoxic effects against various cancer cell lines.[4] For instance, certain 3-substituted-(1H-pyrrol-2-yl)acrylonitriles have shown significant cytotoxicity against breast cancer cell lines.[4]
The general synthetic approach and its potential applications are summarized in the workflow below.
Caption: General workflow for the synthesis and potential applications of Knoevenagel adducts.
Experimental Protocols
The following are general protocols for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established methods for similar indole aldehydes and may require optimization for the specific substrate.[3]
Protocol 1: Synthesis of 2-((2-(4-chlorophenyl)-1H-indol-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours, as indicated by TLC), the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and then with distilled water.
-
Dry the product under vacuum to obtain 2-((2-(4-chlorophenyl)-1H-indol-3-yl)methylene)malononitrile.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Protocol 2: Synthesis of 5-((2-(4-chlorophenyl)-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Materials:
-
This compound
-
Barbituric acid
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add barbituric acid (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring. Monitor the reaction progress using TLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Dry the product to yield 5-((2-(4-chlorophenyl)-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
-
Recrystallize from a suitable solvent if necessary.
The general experimental workflow for these syntheses is depicted below.
Caption: A generalized experimental workflow for the synthesis of Knoevenagel adducts.
Data Presentation
The following tables summarize representative data for the condensation products of substituted indole-3-carbaldehydes with various active methylene compounds. Note that the specific data for this compound derivatives may vary and require experimental determination.
Table 1: Synthesis of Knoevenagel Adducts of 2-Aryl-1H-indole-3-carbaldehydes
| Product | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 2-((2-Aryl-1H-indol-3-yl)methylene)malononitrile | Malononitrile | Piperidine | Ethanol | 2 - 4 | 85 - 95 | 250 - 270 |
| 5-((2-Aryl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Barbituric Acid | Acetic Acid | Ethanol | 4 - 6 | 80 - 90 | >300 |
| Ethyl 2-cyano-3-(2-aryl-1H-indol-3-yl)acrylate | Ethyl Cyanoacetate | Piperidine | Ethanol | 3 - 5 | 82 - 92 | 180 - 200 |
Data is representative for 2-aryl-1H-indole-3-carbaldehydes and should be considered as a general guideline.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Indole Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Indole-malononitrile adduct | 12.5 | 25 | 50 | >100 | 25 |
| Indole-barbituric acid adduct | 25 | 50 | 100 | >100 | 50 |
| Indole-ethyl cyanoacetate adduct | 50 | 100 | >100 | >100 | 100 |
| Ciprofloxacin (control) | 1.0 | 0.5 | 0.25 | 1.0 | - |
| Fluconazole (control) | - | - | - | - | 2.0 |
MIC (Minimum Inhibitory Concentration) values are generalized from literature on various indole derivatives and serve as an example of expected activity.[2]
Conclusion
The Knoevenagel condensation provides an efficient and straightforward method for the synthesis of a variety of this compound derivatives. These compounds are promising candidates for further investigation as antimicrobial and anticancer agents. The provided protocols offer a solid foundation for the synthesis and subsequent biological evaluation of these novel indole derivatives. Further studies are warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Fischer indole synthesis of precursors, with a focus on troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to various parameters.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions, significantly lowering the yield. It is highly recommended to use freshly distilled or recrystallized starting materials.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[4][5] The optimal acid is substrate-dependent, and screening different catalysts may be necessary.[1][6] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[4]
-
Reaction Temperature and Time: The reaction frequently requires elevated temperatures.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and products.[4] Monitoring the reaction's progress via thin-layer chromatography (TLC) is crucial to determine the optimal time.[1] Microwave-assisted synthesis can sometimes improve yields and shorten reaction times.[1]
-
Solvent Selection: The choice of solvent can impact the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often employed.[1] In some instances, running the reaction neat (without a solvent) can be effective.[1]
-
Atmosphere: For substrates sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
Substrate Electronic Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing reaction to the desired cyclization.[3][7] This can result in the formation of aniline derivatives and other byproducts.[3]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of byproducts is a common issue in the Fischer indole synthesis.[1] Key side reactions include:
-
Aldol Condensation: The starting ketone or aldehyde can undergo self-condensation.[4]
-
Friedel-Crafts Type Reactions: Acidic conditions can promote unwanted reactions with aromatic rings if they are present.[3]
-
N-N Bond Cleavage: This is a significant competing pathway, particularly with electron-donating substituents, leading to byproducts.[3][7]
-
Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[1] The regioselectivity is influenced by the acidity of the medium and steric effects.[1]
To minimize these side reactions, careful control of reaction conditions such as temperature and catalyst choice is essential.[1][4]
Q3: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Acid Catalyst: The acid catalyst is essential for the reaction to proceed. Ensure an adequate amount of a suitable acid is used.[1]
-
Low Reaction Temperature: The[3][3]-sigmatropic rearrangement step often has a high activation energy and may require higher temperatures.[1] A cautious increase in temperature while monitoring for decomposition can be beneficial.[1]
-
Unstable Hydrazone Intermediate: The hydrazone intermediate might be unstable under the reaction conditions. A one-pot synthesis, where the hydrazone is generated in situ and immediately cyclized, can be advantageous.[1]
Q4: I am having difficulty with the purification of my final indole product. What are some effective purification strategies?
A4: The crude product from a Fischer indole synthesis can be challenging to purify due to the presence of multiple products and potential decomposition.[1] Effective purification strategies include:
-
Chromatography: Careful selection of chromatographic conditions is crucial. If silica gel is not effective, consider using alumina or reverse-phase chromatography.[4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[1]
-
Acid-Base Extraction: Since indoles possess a weakly acidic N-H proton, an acid-base extraction can sometimes be used to separate the indole from non-acidic impurities. However, care must be taken as some indoles are sensitive to strong acids or bases.[1]
-
Base Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[4]
-
Distillation: For volatile indoles, distillation under reduced pressure may be an option.[4]
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 2-phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Acetic Acid | 100 | 4 | 75 |
| H₂SO₄ | Ethanol | Reflux | 6 | 68 |
| PPA | Neat | 150 | 0.5 | 85 |
| BF₃·OEt₂ | Dichloromethane | Reflux | 8 | 72 |
| p-TsOH | Toluene | Reflux | 12 | 80 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Reaction Temperature on Yield
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylhydrazone of Acetophenone | PPA | Neat | 120 | 70 |
| Phenylhydrazone of Acetophenone | PPA | Neat | 150 | 85 |
| Phenylhydrazone of Acetophenone | PPA | Neat | 180 | 78 (decomposition observed) |
| Phenylhydrazone of Cyclohexanone | Acetic Acid | Reflux | 80 | 60 |
| Phenylhydrazone of Cyclohexanone | Acetic Acid | Reflux | 118 | 75 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (One-Pot)
-
Reactant Preparation: In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) and the carbonyl compound (1.05 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a few drops of glacial acetic acid or the chosen acid catalyst.
-
Hydrazone Formation: Heat the mixture (e.g., 80°C) for a specified time (e.g., 45 minutes) to form the hydrazone in situ.
-
Indolization: Add the indolization catalyst (e.g., polyphosphoric acid) and increase the temperature (e.g., 150-160°C) for a short period (e.g., 10-15 minutes).[1]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate.
-
Purification: Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.[1] Further purification can be achieved by recrystallization or chromatography.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
-
Reactant Preparation: In a microwave vial, add the arylhydrazine hydrochloride (1 equivalent) and the carbonyl compound (1.05 equivalents) in a suitable solvent (e.g., THF).
-
Microwave Irradiation: Seal the vial and heat it in a microwave reactor at a specified temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[1]
-
Work-up: Cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify using standard techniques like chromatography.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Problem, cause, and solution relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Derivatization of 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the derivatization of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The aldehyde functionality at the C3 position of the indole ring is a versatile handle for various chemical transformations. The most common derivatization reactions include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form new carbon-carbon bonds, typically yielding α,β-unsaturated products.[1]
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases).[2]
-
Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into an alkene.
-
Reduction: Reduction of the aldehyde to a primary alcohol.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid.[3]
Q2: How does the 2-(4-chlorophenyl) substituent affect the reactivity of the indole-3-carbaldehyde?
A2: The 2-aryl substituent can influence the reactivity of the indole-3-carbaldehyde in several ways:
-
Electronic Effects: The electron-withdrawing nature of the chlorophenyl group can modulate the electron density of the indole ring system, potentially affecting the reactivity of the aldehyde and the indole nitrogen.
-
Steric Hindrance: The bulky aryl group at the C2 position may sterically hinder the approach of reagents to the C3-aldehyde, potentially requiring more forcing reaction conditions or specific catalyst systems.
Q3: What are the general considerations for optimizing these reactions?
A3: Key parameters to consider for optimization include:
-
Catalyst: The choice of acid or base catalyst is crucial. For instance, weak bases like piperidine or pyridine are often used for Knoevenagel condensations.[4]
-
Solvent: The solvent should be chosen based on the solubility of reactants and its ability to facilitate the desired reaction pathway.
-
Temperature: Reaction temperatures can vary from room temperature to reflux, depending on the reactivity of the substrates and the desired reaction rate.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of side products.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Strategy |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider screening different base catalysts (e.g., piperidine, pyridine, triethylamine, or L-proline).[1] |
| Poor Solubility of Reactants | Use a co-solvent system or a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility. |
| Low Reactivity of Aldehyde | Increase the reaction temperature or use a more active catalyst. Microwave irradiation can sometimes accelerate the reaction. |
| Steric Hindrance | Employ a less bulky active methylene compound if possible. Consider using a catalyst with a smaller steric profile. |
| Reversible Reaction | Use a Dean-Stark apparatus to remove water formed during the reaction and drive the equilibrium towards the product. |
Issue: Formation of Side Products
| Possible Cause | Troubleshooting Strategy |
| Michael Addition of the Active Methylene Compound to the Product | Use a 1:1 stoichiometry of the aldehyde and the active methylene compound. Monitor the reaction closely and stop it once the starting material is consumed. |
| Self-condensation of the Active Methylene Compound | Use a milder base or add the base slowly to the reaction mixture. |
| Polymerization/Decomposition | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Schiff Base Formation
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | Add a catalytic amount of a weak acid (e.g., glacial acetic acid) to protonate the carbonyl oxygen and activate the aldehyde.[2] |
| Hydrolysis of the Schiff Base | Perform the reaction under anhydrous conditions and use dry solvents. Remove water formed during the reaction using a Dean-Stark trap or molecular sieves. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a more activating catalyst or higher reaction temperatures. |
Issue: Product is an Oil or Difficult to Purify
| Possible Cause | Troubleshooting Strategy |
| Impure Starting Materials | Ensure the purity of both the aldehyde and the amine before starting the reaction. |
| Formation of Complex Mixtures | Optimize the reaction conditions (temperature, time, catalyst) to favor the formation of the desired Schiff base. |
| Product is not Crystalline | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, purification by column chromatography may be necessary. |
Wittig Reaction
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Strategy |
| Inefficient Ylide Formation | Ensure the use of a strong enough base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium salt. Perform this step under strictly anhydrous and inert conditions. |
| Low Reactivity of the Ylide or Aldehyde | For stabilized ylides, heating may be required. The 2-aryl substituent on the indole may necessitate longer reaction times or higher temperatures. |
| Side Reactions of the Ylide | Add the aldehyde to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. |
Issue: Poor Stereoselectivity (Formation of E/Z Isomers)
| Possible Cause | Troubleshooting Strategy |
| Nature of the Ylide | Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[5] The choice of ylide is critical for controlling stereochemistry. |
| Reaction Conditions | The presence of lithium salts can affect the stereochemical outcome. Salt-free conditions may be necessary to achieve high selectivity. The Schlosser modification can be used to favor the (E)-isomer with non-stabilized ylides.[3] |
Experimental Protocols & Data
Knoevenagel Condensation with Malononitrile
Protocol: A mixture of this compound (1 mmol), malononitrile (1.1 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
Data Summary:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 3 | ~85-95 | General Protocol |
| L-proline | Ethanol | 60 | 2 | ~90 | [1] |
| None (grinding) | Solvent-free | Room Temp. | 0.5 | ~90 | General Protocol |
Schiff Base Formation with Aniline
Protocol: To a solution of this compound (1 mmol) in absolute ethanol (15 mL), aniline (1 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the formed precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.[2]
Data Summary:
| Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetic Acid | Ethanol | Reflux | 5 | ~70-85 | General Protocol |
| 4-Nitroaniline | Acetic Acid | Ethanol | Reflux | 6 | ~80 | General Protocol |
| 4-Methoxyaniline | Acetic Acid | Ethanol | Reflux | 4 | ~85-90 | General Protocol |
Wittig Reaction with Methyltriphenylphosphonium Bromide
Protocol: To a suspension of methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, a strong base such as n-butyllithium (1.1 mmol, solution in hexanes) is added dropwise. The resulting ylide solution is stirred for 30 minutes at 0 °C. A solution of this compound (1 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Data Summary:
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 18 | ~60-75 | General Protocol |
| Ethyl(triphenyl)phosphonium bromide | NaH | DMF | 25 to 80 | 12 | ~55-70 | General Protocol |
Visualizations
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Logical Relationship: Troubleshooting Low Yield in Schiff Base Formation
Caption: Troubleshooting Low Yield in Schiff Base Formation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the Vilsmeier-Haack formylation reaction, which is a standard synthetic route. These can include unreacted starting materials, such as 2-(4-chlorophenyl)-1H-indole, and side-products from the reaction. One notable, though less common, side-product in indole formylation can be the corresponding 3-cyanoindole derivative, formed if nitrogen-containing impurities are present.[1] Additionally, degradation of the indole product can occur, especially on acidic silica gel.[2]
Q2: What is the recommended first step for purifying the crude product after synthesis?
A2: An initial work-up involving a liquid-liquid extraction is highly recommended before attempting chromatography or recrystallization. After quenching the reaction, typically with ice-cold water or a saturated sodium bicarbonate solution, the product should be extracted into an organic solvent like ethyl acetate or dichloromethane.[1][3][4] This organic layer should then be washed with a mild acid (e.g., 1M HCl) to remove any basic starting materials, followed by a wash with saturated sodium bicarbonate to remove acidic residues, and finally with brine.[2]
Q3: Which purification technique is more effective: recrystallization or column chromatography?
A3: The choice depends on the purity of the crude product. If the crude material is a solid with relatively high purity (e.g., >85-90%), recrystallization is an excellent and efficient method for obtaining highly pure material.[2] For more complex mixtures containing impurities with similar polarity to the product, column chromatography is the more effective method for separation.[1][2]
Q4: My indole compound is degrading on the silica gel column, leading to colored fractions. What should I do?
A4: Indoles can be sensitive to the acidic nature of standard silica gel, which can cause degradation or polymerization, often resulting in pink, brown, or purple discoloration.[2] To prevent this, deactivate the silica gel by flushing the packed column with your eluent containing 0.5-1% triethylamine. Using this neutralized eluent throughout the purification process helps protect the compound.[2] Alternatively, using neutral or basic alumina as the stationary phase can be a good substitute for acid-sensitive compounds like indoles.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction; Formation of side-products due to moisture or impurities in reagents.[1] | Ensure the use of high-purity, anhydrous solvents (especially DMF) and freshly distilled reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent interaction with atmospheric moisture.[1] Monitor reaction progress by TLC to avoid prolonged reaction times. |
| Product is an Oil, Fails to Crystallize | Presence of significant impurities preventing lattice formation; Incorrect solvent choice for recrystallization. | Purify the oil via column chromatography first to remove the bulk of impurities. For recrystallization, screen various solvents or solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) to find a system where the product is soluble when hot but sparingly soluble when cold.[2][5] |
| Difficulty Separating Product from an Impurity via Column Chromatography | The product and impurity have very similar polarities and thus similar Rf values. | Optimize the solvent system for column chromatography. Try using a less polar solvent system in a gradient elution to improve separation. If standard silica gel is insufficient, consider using reverse-phase chromatography or preparative HPLC for higher resolution. |
| Formation of a 3-cyanoindole Byproduct | Presence of nitrogen-containing impurities (e.g., hydroxylamine, ammonia) in reagents; Inappropriate work-up conditions.[1] | Use high-purity, anhydrous solvents and reagents. Quench the reaction with ice-cold water or saturated sodium bicarbonate solution instead of ammonia-based quenching agents.[1] |
Quantitative Data Summary
The following table summarizes typical purification data for indole-3-carbaldehyde derivatives synthesized via the Vilsmeier-Haack reaction.
| Compound | Synthesis Method | Purification Method | Yield | Melting Point (°C) | Reference |
| Indole-3-carbaldehyde | Vilsmeier-Haack | Recrystallization from ethanol/water | 97% (crude), ~85% recovery | 196-197 | [6] |
| 4-Methyl-1H-indole-3-carbaldehyde | Vilsmeier-Haack | Filtration and Drying | 90% | 198-199 | [4] |
| 6-Chloro-1H-indole-3-carbaldehyde | Vilsmeier-Haack | Filtration and Drying | 91% | 210 | [4] |
| 5-Fluoro-1H-indole-3-carbaldehyde | Vilsmeier-Haack | Filtration and Drying | 84% | 160-161 | [4] |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[2]
-
Wash the organic layer sequentially with 1M HCl (if basic impurities are expected), saturated NaHCO₃ solution, and finally with brine.[2][3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
Protocol 2: Purification by Recrystallization
-
Solvent Selection : In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not at room temperature.[2][7] Common systems for indoles include ethanol/water or ethyl acetate/hexane.[2]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Cooling : Allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.
-
Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying : Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation : Prepare a slurry of silica gel in the chosen eluent and pack the column. To prevent degradation of the indole, pre-flush the column with eluent containing 0.5-1% triethylamine.[2]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.
-
Elution : Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
Side reactions in the formylation of 2-(4-chlorophenyl)-1H-indole and their prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formylation of 2-(4-chlorophenyl)-1H-indole, a key reaction in the synthesis of various biologically active compounds.
Troubleshooting Guides
This section addresses common issues encountered during the Vilsmeier-Haack formylation of 2-(4-chlorophenyl)-1H-indole.
Problem 1: Low Yield of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature if the starting material is not fully consumed. For instance, prolonging the reaction at room temperature or gently heating to 40-50°C may improve conversion.[1] |
| Suboptimal Reagent Stoichiometry | - Adjust POCl₃ and DMF Ratio: Typically, 1.1 to 1.5 equivalents of the Vilsmeier reagent (pre-formed from POCl₃ and DMF) are used.[1] A slight excess of the reagent can drive the reaction to completion. However, a large excess may promote side reactions. |
| Moisture Contamination | - Ensure Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Use flame-dried glassware, anhydrous solvents (e.g., dry DMF, dichloromethane), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient Quenching and Work-up | - Controlled Hydrolysis: Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. This ensures the hydrolysis of the intermediate iminium salt to the aldehyde without degradation. |
Problem 2: Significant Formation of Bis(indolyl)methane Side Product
The most common side product in the formylation of indoles is the formation of a bis(indolyl)methane derivative. In this case, it is 3,3'-((4-chlorophenyl)methylene)bis(2-(4-chlorophenyl)-1H-indole).
| Potential Cause | Recommended Solution |
| Reaction of Product with Starting Material | - Control Stoichiometry: An excess of the indole starting material can react with the formed aldehyde product under the acidic reaction conditions. Use a slight excess of the Vilsmeier reagent to ensure full consumption of the starting indole. |
| High Reaction Temperature | - Maintain Low Temperature: Perform the addition of the indole to the Vilsmeier reagent at low temperatures (0-5°C) and allow the reaction to proceed at or slightly above this temperature. Higher temperatures can accelerate the formation of the bis(indolyl)methane. |
| Prolonged Reaction Time | - Monitor Reaction Progress: As soon as the starting material is consumed (as indicated by TLC), proceed with the work-up. Extended reaction times can lead to the accumulation of the bis(indolyl)methane byproduct. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | - Column Chromatography: Use silica gel column chromatography with a carefully selected eluent system. A gradient elution, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired aldehyde from the less polar bis(indolyl)methane and more polar baseline impurities. |
| Product Oiling Out During Recrystallization | - Choose Appropriate Solvent System: For recrystallization, consider solvent systems like ethanol/water or ethyl acetate/hexane. If the product "oils out," try using a larger volume of solvent or a different solvent combination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of the bis(indolyl)methane side product?
A1: The bis(indolyl)methane is formed through the acid-catalyzed electrophilic substitution of a second molecule of the starting material, 2-(4-chlorophenyl)-1H-indole, onto the initially formed this compound. The acidic conditions of the Vilsmeier-Haack reaction promote the protonation of the aldehyde, making it more electrophilic and susceptible to attack by the electron-rich indole.
Q2: Can I use other formylating agents besides the Vilsmeier reagent?
A2: While the Vilsmeier-Haack reaction is the most common method for C-3 formylation of indoles, other reagents can be used.[2] However, they may offer different reactivity profiles and may not be as efficient or regioselective for this specific substrate.
Q3: How can I confirm the identity of the main product and the bis(indolyl)methane side product?
A3: Characterization is typically done using spectroscopic methods:
-
¹H NMR: The desired aldehyde will show a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm. The bis(indolyl)methane will have a characteristic singlet for the methine proton (CH) bridging the two indole rings, typically between 5.5 and 6.5 ppm.
-
Mass Spectrometry: The mass spectrum of the desired product will show a molecular ion peak corresponding to the formula C₁₅H₁₀ClNO, while the bis(indolyl)methane will have a molecular ion peak corresponding to C₃₀H₂₀Cl₂N₂.
Q4: What are the typical yields for the formylation of 2-(4-chlorophenyl)-1H-indole?
A4: Yields can vary significantly depending on the reaction conditions. With optimized conditions that minimize side reactions, yields of the desired this compound can be in the range of 70-90%.[1] Without careful control, the formation of the bis(indolyl)methane can reduce the yield of the desired product to 50% or less.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-(4-chlorophenyl)-1H-indole
This protocol aims to maximize the yield of the desired aldehyde while minimizing the formation of the bis(indolyl)methane side product.
Materials:
-
2-(4-chlorophenyl)-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-(4-chlorophenyl)-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Slowly neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
References
Technical Support Center: Managing Steric Hindrance in Reactions Involving 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the steric hindrance posed by the 2-(4-chlorophenyl) group in common synthetic transformations.
I. Understanding Steric Hindrance with this compound
The bulky 2-(4-chlorophenyl) substituent significantly influences the reactivity of the C3-carbaldehyde group. This steric hindrance can impede the approach of nucleophiles, leading to lower reaction rates, decreased yields, and potential side reactions. The following sections provide guidance on managing these effects in three key reactions: Knoevenagel condensation, Wittig reaction, and reductive amination.
II. Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[1] With this compound, steric hindrance can make the approach of the nucleophile challenging.
FAQs and Troubleshooting
Question 1: My Knoevenagel condensation with this compound and malononitrile is giving a low yield. What are the possible causes and solutions?
Answer: Low yields in this reaction are often attributed to the steric hindrance from the 2-aryl group, which slows down the initial nucleophilic attack. Here are some troubleshooting steps:
-
Choice of Catalyst: While weak bases like piperidine or pyridine are common, a stronger base or a different catalytic system might be necessary. Consider using a catalyst like ammonium acetate, which can facilitate the reaction. Some studies have also shown that catalysts like L-proline can be effective for Knoevenagel condensations involving indole aldehydes.[2]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing the reaction mixture is a common strategy.
-
Solvent: The choice of solvent can influence reaction rates. While ethanol is frequently used, exploring other solvents like methanol or solvent-free conditions might be beneficial.[3] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in Knoevenagel condensations of substituted indoles.[4]
-
-
Reaction Time: Due to the reduced reactivity, a longer reaction time may be necessary compared to reactions with unsubstituted indole-3-carbaldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question 2: I am observing the formation of side products in my Knoevenagel condensation. How can I improve the selectivity?
Answer: Side product formation can be a consequence of prolonged reaction times or harsh conditions.
-
Catalyst Loading: Optimize the amount of catalyst. Too much catalyst can sometimes lead to side reactions.
-
Purification: Careful purification of the crude product by column chromatography is often necessary to isolate the desired product from any unreacted starting materials or side products.
Data Presentation: Knoevenagel Condensation Yields
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indole-3-carbaldehyde | Malononitrile | L-proline | Ethanol | 60 | High (not specified) | [2] |
| Substituted Indole-3-carbaldehydes | Malononitrile | Ammonium Acetate | Water-Ethanol (1:1) | Reflux | 78-92 | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp | 97 | [6][7] |
Experimental Protocol: General Knoevenagel Condensation
A general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile is as follows:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as ammonium carbonate (20 mol%).[5]
-
Stir the reaction mixture at reflux temperature and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is then filtered, washed with water, and dried.[5] Further purification can be done by recrystallization or column chromatography.
Caption: Workflow for a typical Knoevenagel condensation experiment.
III. Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[8][9][10] The steric bulk around the aldehyde in this compound can hinder the approach of the ylide, potentially leading to lower yields and affecting the stereoselectivity of the resulting alkene.
FAQs and Troubleshooting
Question 1: My Wittig reaction with this compound is slow and gives a poor yield. How can I improve it?
Answer: Slow reaction rates and low yields are common issues when dealing with sterically hindered aldehydes in the Wittig reaction.[8][10] Here are some strategies to overcome this:
-
Ylide Reactivity:
-
Unstabilized Ylides: Use a more reactive, unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt). These are more nucleophilic and can react more effectively with hindered aldehydes.[9]
-
In situ Generation: Prepare the ylide in situ just before adding the aldehyde. This ensures maximum reactivity of the ylide.[11]
-
-
Base Selection: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically used for unstabilized ylides. For stabilized ylides, weaker bases might be sufficient.
-
Reaction Conditions:
-
Temperature: While ylide generation is often done at low temperatures (e.g., 0 °C or -78 °C), the reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed at a reasonable rate.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard. Ensure the solvent is completely dry, as moisture will quench the ylide.
-
-
Order of Addition: Adding the aldehyde solution to the pre-formed ylide is the standard procedure. However, for particularly unstable ylides, generating the ylide in the presence of the aldehyde might be beneficial.[12]
Question 2: How can I control the E/Z stereoselectivity of the alkene product in my Wittig reaction?
Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
-
Unstabilized Ylides: Generally favor the formation of the (Z)-alkene.
-
Stabilized Ylides: (those with an electron-withdrawing group on the carbanion) typically yield the (E)-alkene as the major product.[9]
-
Schlosser Modification: For obtaining the (E)-alkene with unstabilized ylides, the Schlosser modification can be employed, which involves the use of a second equivalent of strong base at low temperature.[9]
Data Presentation: Wittig Reaction Conditions
| Aldehyde | Ylide Type | Base | Solvent | Typical Outcome | Reference |
| General Aldehydes | Unstabilized | n-BuLi, NaH | THF, Ether | (Z)-alkene favored | [9] |
| General Aldehydes | Stabilized | Weaker bases | Various | (E)-alkene favored | [9] |
| Sterically Hindered Ketones | Stabilized Ylides | - | - | Slow reaction, poor yield | [8][10] |
Note: Specific quantitative data for the Wittig reaction of this compound is not available in the provided search results. The table outlines general trends.
Experimental Protocol: General Wittig Reaction
The following is a general protocol for a Wittig reaction involving the in situ generation of an unstabilized ylide:
-
Suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).[11]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium, 1.1 equiv) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[11]
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[11]
Caption: Simplified mechanism of the Wittig reaction.
IV. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. The steric hindrance of this compound can make the initial formation of the imine or iminium ion intermediate challenging, especially with bulky amines.
FAQs and Troubleshooting
Question 1: I am getting low yields in the reductive amination of this compound with a primary amine. What can I do to improve the outcome?
Answer: Low yields in this reaction often stem from the sterically hindered environment around the carbonyl group, which disfavors the formation of the imine intermediate.
-
Choice of Reducing Agent:
-
Mild Reducing Agents: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This allows for a one-pot reaction where the imine is formed and reduced in situ.
-
Stepwise Procedure: Alternatively, you can first form the imine and then add a stronger reducing agent like sodium borohydride (NaBH₄). This can sometimes give better results, especially if imine formation is slow.
-
-
Reaction Conditions:
-
pH Control: The formation of the imine is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate the dehydration step to form the imine. This can be achieved by adding a small amount of acetic acid.
-
Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water using molecular sieves or a Dean-Stark apparatus can drive the equilibrium towards the imine, thus improving the overall yield of the amine.
-
-
Catalysts: The use of a Lewis acid catalyst, such as Ti(Oi-Pr)₄ or ZnCl₂, can activate the carbonyl group towards nucleophilic attack by the amine, thereby promoting imine formation.
Question 2: Can I use secondary amines in the reductive amination of this sterically hindered aldehyde?
Answer: Reacting sterically hindered aldehydes with secondary amines is particularly challenging due to the increased steric bulk of both reactants. While possible, it will likely require more forcing conditions and careful optimization. Using a highly reactive secondary amine and a Lewis acid catalyst would be a good starting point for optimization.
Data Presentation: Reductive Amination Reducing Agents
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Stable in neutral and weakly acidic conditions; selective for iminium ions. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Milder and less toxic than NaBH₃CN; effective for a wide range of substrates. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | More reactive; typically used in a two-step procedure after imine formation. |
Experimental Protocol: General One-Pot Reductive Amination
The following is a general one-pot procedure for reductive amination:
-
To a solution of this compound (1 mmol) and the primary amine (1-1.2 mmol) in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of acetic acid (e.g., 1-2 drops) to adjust the pH.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5-2 mmol) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Concentrate the solution and purify the product by column chromatography.
Caption: Troubleshooting guide for low yields in reductive amination.
This technical support center provides a starting point for addressing the challenges posed by steric hindrance in reactions with this compound. Successful synthesis will often require careful optimization of reaction conditions and judicious choice of reagents.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcps.org [ijcps.org]
- 7. rsc.org [rsc.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
How to monitor the progress of reactions with 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions with this compound?
A1: The most common and effective method for monitoring reaction progress is Thin Layer Chromatography (TLC).[1] It allows for rapid, qualitative assessment of the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed.
Q2: How can I effectively use Thin Layer Chromatography (TLC) to monitor my reaction?
A2: To effectively use TLC, spot the reaction mixture alongside the starting material on a TLC plate. This allows for a direct comparison and helps to visualize the formation of new products and the disappearance of the reactant.[1] Staining with a suitable agent, such as potassium permanganate or vanillin, can aid in the visualization of the spots.
Q3: What should I do if I observe multiple products or side reactions?
A3: The formation of multiple products can be due to several factors including high reaction temperature, an overly harsh catalyst, or incorrect stoichiometry. To mitigate this, consider lowering the reaction temperature and using a milder catalyst. It is also crucial to carefully control the molar ratios of your reactants.
Q4: I am experiencing low or no product yield. What are the common causes?
A4: Low or no product yield can be attributed to an inactive catalyst, an inappropriate solvent, a reaction temperature that is too low, or insufficient reaction time. To troubleshoot this, try using a fresh or different catalyst, screening various solvents, gradually increasing the reaction temperature while monitoring with TLC, and extending the reaction time.
Q5: What are some common catalysts used for reactions involving indole-3-carbaldehydes?
A5: A variety of catalysts can be used, including protic acids (e.g., H₂SO₄, PTSA), Lewis acids (e.g., FeCl₃, InCl₃), and heterogeneous catalysts like Amberlyst-15. For specific reactions like the Knoevenagel condensation, a basic catalyst such as piperidine is often employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Difficulty in dissolving the starting material.
-
Potential Cause: this compound has limited solubility in non-polar solvents.
-
Troubleshooting Strategies:
-
Use polar aprotic solvents such as DMSO or DMF.
-
Consider using a co-solvent system to improve solubility.
-
Gently warming the mixture can help in dissolving the compound.
-
Issue 2: The reaction is not proceeding to completion.
-
Potential Cause: The catalyst may be inactive or the reaction temperature might be too low.
-
Troubleshooting Strategies:
-
Use a fresh batch of catalyst or try a different type of catalyst.
-
Gradually increase the reaction temperature and monitor the progress closely using TLC.
-
Ensure that the reaction is running for a sufficient amount of time.
-
Issue 3: Purification of the final product is challenging.
-
Potential Cause: The product may have similar polarity to the byproducts or unreacted starting materials.
-
Troubleshooting Strategies:
-
Optimize the solvent system for column chromatography to achieve better separation.
-
If the product is a solid, recrystallization can be an effective method for purification.
-
Experimental Protocols
Protocol 1: General Procedure for Thin Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate)
Methodology:
-
Prepare the eluent system and pour it into the developing chamber. Allow the chamber to saturate.
-
Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent) and the reaction mixture on the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
If necessary, stain the plate by dipping it into a staining solution and then gently heating it.
-
Analyze the chromatogram to determine the presence of starting material and the formation of new product spots.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 280 nm.
-
Injection Volume: 20 µL
Methodology:
-
Prepare a sample of the reaction mixture by diluting it with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
The retention times can be used to identify the components, and the peak areas can be used for quantification.
Quantitative Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole-3-carbaldehyde Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1H-indole-3-carbaldehyde | CDCl₃ | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H) | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 |
| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃ | 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H) | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 |
| 2-(p-Chlorophenyl)indole-3-carboxaldehyde, 4-(4-chloro-o-tolyl)-3-thiosemicarbazone | - | - | Tentative assignments available in spectral databases.[2] |
Note: Specific NMR data for this compound should be acquired experimentally for precise characterization.
Table 2: Example Conditions for Knoevenagel Condensation of Indole Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 5-cyano indolealdehyde | Malononitrile | L-proline | Ethanol | - | 96 |
| Indole-3-carbaldehyde | Thiobarbituric acid | Piperidine | Ethanol | - | - |
| 2-(1-phenylvinyl)benzaldehyde | Malononitrile | Piperidine | Benzene | - | 82 |
Note: These are examples with similar structures. Reaction conditions for this compound may need to be optimized.
Visualizations
Caption: General experimental workflow for reactions with this compound.
References
Addressing solubility issues of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde in various solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde.
Troubleshooting Guide: Resolving Poor Solubility
Researchers may encounter difficulties in dissolving this compound, a compound with a predicted high melting point and relatively non-polar structure, in aqueous solutions for biological assays or other experiments. This guide provides a systematic approach to address these challenges.
Problem: The compound does not dissolve in the desired solvent.
Follow this workflow to identify a suitable solvent and concentration:
Caption: Troubleshooting workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its chemical structure, this compound is a relatively non-polar organic molecule. It is expected to have poor solubility in water and other polar protic solvents. Its solubility is generally better in polar aprotic solvents and some non-polar organic solvents.
Q2: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What is happening and how can I fix it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly transferred to an aqueous environment where its solubility is significantly lower.[1] The drastic change in solvent polarity causes the compound to precipitate out of the solution.[1]
Here are several strategies to mitigate this issue:
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation.[1]
-
Decrease the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Try preparing a more dilute final solution.[1]
-
Use a co-solvent: Incorporating a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into your final aqueous solution can increase the compound's solubility.[2]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Adjusting the pH can significantly impact the solubility of ionizable compounds.[1] While the indole nitrogen of this compound is weakly acidic, significant changes in solubility might only be observed at very high or low pH values, which may not be compatible with your experimental system. It is recommended to perform a pH-solubility profile to determine the optimal pH for dissolution.
Q4: Are there other methods to enhance the solubility of this compound for in vivo studies?
A4: Yes, for more advanced applications like in vivo studies where high bioavailability is crucial, several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[3][4] These include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][5]
-
Solid dispersions: The drug can be dispersed in a hydrophilic carrier to improve its wettability and dissolution.[4]
-
Inclusion complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of nonpolar molecules.[3][6]
Solubility Data
While specific experimental solubility data for this compound is not extensively available in public literature, the following table provides an estimated qualitative solubility profile based on its chemical structure and the principle of "like dissolves like."
| Solvent Name | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Insoluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Non-Polar | Soluble |
| Chloroform | Non-Polar | Soluble |
| Hexane | Non-Polar | Insoluble |
| Toluene | Non-Polar | Sparingly Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution, which is a common first step in many experiments.
Caption: Workflow for preparing a stock solution of this compound.
Methodology:
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of the desired organic solvent (e.g., high-purity DMSO) required to achieve the target stock concentration (e.g., 10 mM).
-
Add the calculated volume of the solvent to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Store the resulting stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.
Protocol 2: Qualitative Determination of Solubility
This protocol provides a general method for qualitatively assessing the solubility of the compound in various solvents.[7][8]
Methodology:
-
Label a series of small test tubes with the names of the solvents to be tested.
-
Add approximately 1-2 mg of this compound to each test tube.
-
To each tube, add 1 mL of the corresponding solvent.
-
Stir or vortex each sample vigorously for 60 seconds.
-
Allow the samples to stand for at least 3 minutes and observe.
-
Record the compound as "soluble" if the solution is clear, "sparingly soluble" if a small amount of solid remains, and "insoluble" if the majority of the solid has not dissolved.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Preventing N-N bond cleavage side reactions in indole synthesis
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during indole synthesis, with a specific focus on preventing N-N bond cleavage and other side reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in low yields and a significant amount of aniline byproduct. What is the likely cause?
A1: This is a classic sign of a competing N-N bond cleavage side reaction. This occurs when the hydrazone intermediate, formed from the arylhydrazine and the carbonyl compound, undergoes heterolytic cleavage of the nitrogen-nitrogen bond. This pathway is particularly favored when electron-donating groups are present on the carbonyl substrate, as they can stabilize the resulting iminylcarbocation, making cleavage more competitive with the desired[1][1]-sigmatropic rearrangement.[2][3]
Q2: How can I prevent or minimize N-N bond cleavage in my Fischer indole synthesis?
A2: Several strategies can be employed:
-
Catalyst Selection: Switching from a Brønsted acid (like HCl or H₂SO₄) to a Lewis acid (such as ZnCl₂, BF₃·OEt₂, or AlCl₃) can significantly improve yields by promoting the desired cyclization over N-N bond cleavage.[1][4]
-
Milder Reaction Conditions: Lowering the reaction temperature and using the mildest possible acid catalyst that still facilitates the reaction can help to suppress the cleavage pathway.[2]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often leads to higher yields and purer products by minimizing the time the intermediates are exposed to harsh conditions.
Q3: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I improve the selectivity?
A3: The formation of regioisomers is a common challenge with unsymmetrical ketones due to the possibility of enamine formation on either side of the carbonyl group. To control selectivity, consider the following:
-
Steric Hindrance: The reaction often favors the formation of the indole from the less sterically hindered enamine.
-
Acid Strength: Weaker acid catalysts may lead to a decrease in selectivity. Experimenting with different acids and their concentrations can help optimize the reaction for a single regioisomer.[2]
Q4: My Bischler-Möhlau indole synthesis is giving very low yields. What are the common reasons for this?
A4: The Bischler-Möhlau synthesis is known for often requiring harsh reaction conditions and resulting in poor yields.[5] Low yields are typically associated with:
-
Harsh Conditions: High temperatures and strong acids can lead to substrate decomposition and the formation of tars.
-
Side Reactions: While N-N bond cleavage is not a commonly cited side reaction for this method, other side reactions can occur under the harsh conditions, leading to a complex mixture of products.
Q5: How can I improve the yield of my Bischler-Möhlau synthesis?
A5: Modern modifications to the classical Bischler-Möhlau synthesis can significantly improve yields:
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[5]
-
Microwave Irradiation: As with the Fischer synthesis, microwave-assisted synthesis can lead to shorter reaction times and improved yields, often under solvent-free conditions.
Troubleshooting Guides
Fischer Indole Synthesis: N-N Bond Cleavage
| Symptom | Possible Cause | Suggested Solution |
| Low yield of indole, presence of aniline byproduct | N-N bond cleavage of the hydrazone intermediate, often promoted by electron-donating groups on the carbonyl substrate. | 1. Change Catalyst: Replace Brønsted acids with Lewis acids (see Table 1).2. Optimize Conditions: Use lower temperatures and the minimum effective catalyst concentration.3. Employ Microwave Synthesis: Reduce reaction time and potential for side reactions (see Table 2). |
| Formation of multiple indole isomers | Use of an unsymmetrical ketone. | 1. Steric Control: If applicable, choose a ketone where one side is significantly more sterically hindered.2. Catalyst Screening: Experiment with different Lewis and Brønsted acids to find the optimal selectivity. |
| Complex mixture of byproducts | Harsh reaction conditions leading to various side reactions (e.g., aldol condensation, Friedel-Crafts alkylation). | 1. Milder Conditions: Lower the reaction temperature and acid concentration.2. Purification: Ensure the purity of starting materials. |
Bischler-Möhlau Indole Synthesis: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 2-aryl-indole, significant tar formation | Harsh reaction conditions (high temperature, strong acid). | 1. Milder Catalyst: Use LiBr instead of traditional strong acids.2. Microwave-Assisted Synthesis: Employ microwave irradiation to reduce reaction time and temperature (see Table 3). |
| Unpredictable regioselectivity | Substrate-dependent reaction pathways. | 1. Review Literature: For your specific substrates, check for established protocols that report regioselectivity.2. Microwave Synthesis: This has been reported to sometimes alter regioselectivity.[6] |
Data Presentation
Table 1: Comparison of Lewis Acids in Fischer Indole Synthesis
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ | Acetic Acid | 100 | 1 | 91 |
| Phenylhydrazine | Cyclohexanone | BF₃·OEt₂ | Acetic Acid | 100 | 1 | 85 |
| Phenylhydrazine | Acetophenone | ZnCl₂ | Ethanol | Reflux | 2 | 82 |
| Phenylhydrazine | Acetophenone | PPA | - | 150 | 0.5 | 78 |
| p-Tolylhydrazine | Propiophenone | ZnCl₂ | Toluene | Reflux | 3 | 88 |
Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.
Table 2: Microwave-Assisted Fischer Indole Synthesis Yields
| Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Power (W) | Time (min) | Temp (°C) | Yield (%) |
| Phenylhydrazine | Cyclohexanone | p-TSA (neat) | 600 | 3 | - | 91 |
| Phenylhydrazine | Cyclohexanone | ZnCl₂ (neat) | 600 | 3 | - | 76 |
| Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | 92 |
Table 3: Microwave-Assisted Bischler-Möhlau Indole Synthesis
| Aniline | α-Bromoacetophenone | Conditions | Time (s) | Yield (%) |
| Aniline | Phenacyl bromide | MW, 540W, neat | 45-60 | 52-75 |
| p-Toluidine | Phenacyl bromide | MW, 540W, neat | 45-60 | 68 |
| m-Anisidine | Phenacyl bromide | MW, 540W, neat | 45-60 | 72 |
Experimental Protocols
Protocol 1: ZnCl₂-Catalyzed Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.05 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine and acetophenone in ethanol.
-
Stir the mixture at room temperature for 30 minutes to form the phenylhydrazone.
-
Add anhydrous ZnCl₂ to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-phenylindole.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine and cyclohexanone.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 600 W for 3 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization.
Visualizations
Caption: Fischer Indole Synthesis: Desired Pathway vs. N-N Bond Cleavage Side Reaction.
Caption: General Experimental Workflow for Microwave-Assisted Indole Synthesis.
Caption: Logical Relationship for Troubleshooting Low Yields in Fischer Indole Synthesis.
References
Validation & Comparative
Unveiling the Antioxidant Potential of Indole-3-Carboxaldehyde Analogues: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antioxidant potential of various indole-3-carboxaldehyde analogues. By presenting key experimental data, detailed methodologies, and illustrating the underlying signaling pathways, this document serves as a valuable resource for identifying promising antioxidant candidates and understanding their mechanisms of action.
Indole-3-carboxaldehyde, a tryptophan metabolite, and its synthetic analogues have emerged as a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, their capacity to counteract oxidative stress is of particular interest. This guide synthesizes findings from multiple studies to offer an objective comparison of the antioxidant performance of these analogues.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of various indole-3-carboxaldehyde derivatives has been evaluated using multiple in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and microsomal lipid peroxidation inhibition assays. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| Indole-3-carboxaldehyde-aryl amine conjugate (5f) | DPPH radical scavenging | 8 ± 0.9 | [1] |
| Indole-3-carboxaldehyde-aryl amine conjugate (5f) | Microsomal lipid peroxidation inhibition | 7 ± 0.1 | [1] |
| Indole-3-carboxaldehyde | DPPH Radical Scavenging | 121 | |
| Butylated Hydroxy Anisole (BHA) (Standard) | DPPH radical scavenging | Not explicitly quantified in µM, but compound 5f showed higher activity | [1][2] |
| Indole-3-carboxaldehyde thiosemicarbazone (3a) | ABTS radical scavenging | Potent (qualitative) | |
| Indole-3-carboxaldehyde thiosemicazone (3b) | ABTS radical scavenging | Potent (qualitative) | |
| Indole-3-carboxaldehyde thiosemicarbazone (3d) | ABTS radical scavenging | Potent (qualitative) |
Experimental Protocols
To ensure the reproducibility and further investigation of the antioxidant properties of indole-3-carboxaldehyde analogues, detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard and rapid method for screening the radical scavenging activity of compounds.[1]
Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[3]
Procedure:
-
Preparation of Solutions: A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol. Various concentrations of the test compounds are also prepared.[3]
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time, typically 30 minutes.[3]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the compound concentration.[3]
Inhibition of Microsomal Lipid Peroxidation (LPO) Assay
This assay assesses the ability of a compound to inhibit the oxidative degradation of lipids in liver microsomes.
Principle: Lipid peroxidation is a chain reaction that leads to the formation of lipid hydroperoxides and their degradation products, such as malondialdehyde (MDA). The amount of MDA is quantified using the thiobarbituric acid reactive substances (TBARS) method. A reduction in MDA formation in the presence of the test compound indicates antioxidant activity.
Procedure:
-
Microsome Preparation: Liver microsomes are prepared from animal models (e.g., rats) through differential centrifugation.
-
Induction of Peroxidation: Lipid peroxidation is typically induced by adding pro-oxidants such as an ADP-Fe(II) system.
-
Incubation: The microsomal suspension is incubated with the test compound at various concentrations and the pro-oxidant.
-
TBARS Assay: The reaction is stopped, and the amount of MDA formed is measured by reacting the sample with thiobarbituric acid (TBA) to form a colored product, which is then quantified spectrophotometrically.
-
Data Analysis: The percentage inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The antioxidant effects of indole-3-carboxaldehyde and its analogues are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that control the expression of antioxidant enzymes.
Antioxidant Assay Workflow
The general workflow for assessing the antioxidant potential of indole-3-carboxaldehyde analogues involves synthesis, characterization, and subsequent evaluation through various in vitro assays.
Caption: A generalized workflow for the synthesis, characterization, and antioxidant evaluation of indole-3-carboxaldehyde analogues.
Aryl Hydrocarbon Receptor (AhR) and Nrf2 Signaling Pathway
Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[3] Activation of AhR can lead to the induction of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. This pathway upregulates the expression of numerous antioxidant and cytoprotective genes.
Caption: The proposed signaling pathway for the antioxidant effect of indole-3-carboxaldehyde analogues, involving AhR and Nrf2 activation.
References
Validating the Anticancer Activity of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde derivatives against other established and experimental anticancer agents. The data presented is collated from various preclinical studies to offer an objective overview of their performance, supported by detailed experimental methodologies and visual representations of their mechanism of action.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives and other comparative compounds are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| This compound thiosemicarbazone | A-549 (Lung) | 11.77 | Etoposide | A-549 (Lung) | 18.23 |
| This compound thiosemicarbazone | Hep-G2 (Liver) | 11.91 | Etoposide | Hep-G2 (Liver) | 21.56 |
| This compound thiosemicarbazone | MCF-7 (Breast) | 15.24 | Etoposide | MCF-7 (Breast) | 25.11 |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2[1] | Doxorubicin | MDA-MB-468 (Breast) | Not specified in source |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2[1] | Doxorubicin | MCF-7 (Breast) | Not specified in source |
| Indole-thiosemicarbazone derivative (6n) | A-549 (Lung) | 11.77 | Colchicine | A-549 (Lung) | Not specified in source |
| Indole-thiosemicarbazone derivative (6n) | Hep-G2 (Liver) | 11.91 | Colchicine | Hep-G2 (Liver) | Not specified in source |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A-549, Hep-G2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The indole derivatives are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (100 mM stock)
-
Test compounds (dissolved in DMSO)
-
Reference compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as a polymerization inhibitor)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well plates
Procedure:
-
Reaction Setup: The assay is performed in a 96-well plate. Each reaction well contains tubulin (final concentration, e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP.
-
Compound Addition: The test indole derivatives are added to the wells at various concentrations. Control wells include a vehicle control (DMSO), a positive control for inhibition (Colchicine), and a positive control for polymerization (Paclitaxel).
-
Initiation of Polymerization: The plate is placed in a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: The absorbance at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The extent of polymerization is determined by the change in absorbance over time. The inhibitory effect of the test compounds is calculated by comparing the polymerization in their presence to that of the vehicle control. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the extent of polymerization by 50%.
Mandatory Visualizations
References
A Comparative Guide to the Structure-Activity Relationship of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Analogs
The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the fight against cancer and microbial infections.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde core structure. We will delve into how chemical modifications to this scaffold influence its biological activity, supported by quantitative data from various studies.
Core Scaffold and Biological Significance
The 2-phenyl-1H-indole-3-carbaldehyde framework is a key pharmacophore with demonstrated potent anticancer properties.[2] The presence of a chlorine atom on the phenyl group at the 2-position and the carbaldehyde group at the 3-position of the indole ring are crucial for its biological activity. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[1][2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be significantly altered by introducing different substituents at various positions on the indole and phenyl rings.
Substitutions on the Indole Ring:
-
N1-Position (Indole Nitrogen): Alkylation or acylation at the N1 position of the indole ring has been explored to enhance activity. For instance, N-benzoylation followed by reaction with substituted phenylhydrazine has led to the synthesis of indomethacin analogs with selective COX-2 inhibitory activity.[3] The introduction of a morpholinoethyl group at this position has been shown to yield compounds with promising anticancer activity against breast cancer cell lines.[4]
-
C5-Position: The introduction of a chlorine group at the C-5 position of the indole ring has been observed to increase anticancer activity against pancreatic (MIAPaCa), ovarian (PA-1), and colon (SW620) cancer cells.[5]
Modifications of the 3-Carbaldehyde Group:
The aldehyde group at the C3 position is a versatile handle for synthesizing a wide range of derivatives, such as Schiff bases, hydrazones, and chalcones, often leading to enhanced biological activity.[6][7]
-
Hydrazone Derivatives: Reaction of the carbaldehyde with substituted phenylhydrazine hydrochloride yields hydrazone derivatives. Some of these compounds have demonstrated good anti-inflammatory activity with high selectivity towards COX-2.[8]
-
Thiosemicarbazone Hybrids: The synthesis of indole–thiosemicarbazone hybrids has resulted in compounds with in vitro anti-proliferative activities against breast (MCF-7) and lung (A-549) cancer.[2]
Substitutions on the 2-Phenyl Ring:
The substitution pattern on the 2-phenyl ring plays a critical role in modulating the biological activity. While this guide focuses on the 4-chloro analog, other substitutions have also been investigated. For example, 2-(4-methylsulfonylphenyl) indole derivatives have been synthesized and shown to possess dual antimicrobial and anti-inflammatory activities.[8]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-phenylindole-3-carbaldehyde analogs against various human cancer cell lines.
| Compound ID | R1 (N1-position) | R2 (Indole Ring) | R3 (3-position) | R4 (2-Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
| 5f | H | H | =N-NH-CS-NH-(4-chlorophenyl) | 4-Cl | MCF-7 | 13.2 | [4] |
| 5f | H | H | =N-NH-CS-NH-(4-chlorophenyl) | 4-Cl | MDA-MB-468 | 8.2 | [4] |
| Analog A | H | 5-Cl | -CHO | 4-Cl | MIAPaCa | 2.44 (µg/mL) | [5] |
| Analog B | H | 5-Cl | -CHO | 4-Cl | PA-1 | 2.55 (µg/mL) | [5] |
| Analog C | H | 5-Cl | -CHO | 4-Cl | SW620 | 2.70 (µg/mL) | [5] |
| U2 | H | H | Modified triazole | 4-Cl | MCF-7 | Sub-micromolar | [9] |
| U3 | H | H | Modified triazole | 4-Cl | MCF-7 | Sub-micromolar | [9] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. Below is a typical protocol for evaluating the in vitro cytotoxicity of the synthesized analogs.
MTT Assay for Cytotoxicity Screening
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Caption: SAR of this compound.
Caption: Experimental workflow for anticancer evaluation.
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications at the N1 and C5 positions of the indole ring, as well as derivatization of the 3-carbaldehyde group, can significantly enhance the biological activity of these compounds. In particular, the introduction of halogen atoms and the formation of hydrazone and thiosemicarbazone derivatives have proven to be effective strategies for increasing anticancer and antimicrobial potency. Further investigation and optimization of these analogs hold great promise for the discovery of new and effective drugs.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. new.zodml.org [new.zodml.org]
- 8. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Comparative Analysis with Other Indole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, indole-3-carbaldehyde derivatives have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the efficacy of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde and other structurally related indole-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Anticancer Activity
Derivatives of 2-phenylindole-3-carbaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines. The substitution pattern on the 2-phenyl ring and the indole nucleus plays a crucial role in modulating their anticancer potency.
Quantitative Data Summary: Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 2-(4-bromophenyl)-1H-indole-3-carbaldehyde | Not Specified | Not Specified | Not Specified | [1] |
| A (a 3-formyl-2-phenylindole analog) | Not Specified | Cell growth inhibition | 0.035 | [1] |
| Imine B (derived from a 2-phenylindole-3-carbaldehyde) | Not Specified | Tubulin polymerization inhibition | 1.2 | [1] |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | Not Specified | 13.2 | [2][3] |
| MDA-MB-468 (Breast) | Not Specified | 8.2 | [2][3] | |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | MTT Assay | 0.83 | [4] |
| A549 (Lung) | MTT Assay | 0.73 | [4] | |
| MDA-MB-231 (Breast) | MTT Assay | 5.22 | [4] | |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | MTT Assay | 1.17 | [4] |
| A549 (Lung) | MTT Assay | 2.98 | [4] | |
| MDA-MB-231 (Breast) | MTT Assay | 4.07 | [4] | |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) | HCT116 (Colon) | MTT Assay | 6.43 | |
| A549 (Lung) | MTT Assay | 9.62 | ||
| A375 (Melanoma) | MTT Assay | 8.07 |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The data presented is for structurally similar compounds to provide a comparative perspective.
Experimental Protocols: Anticancer Activity Screening
A general workflow for evaluating the anticancer properties of indole derivatives involves a series of in vitro assays.
1. Cell Viability Assay (MTT Assay):
-
Purpose: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Tubulin Polymerization Assay:
-
Purpose: To assess the inhibitory effect of the compounds on tubulin polymerization, a key process in cell division.
-
Method:
-
Purify tubulin from a suitable source (e.g., bovine brain).
-
Induce tubulin polymerization in the presence of GTP and various concentrations of the test compound.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Signaling Pathways in Anticancer Activity
Indole derivatives exert their anticancer effects through various signaling pathways. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by 2-phenylindole-3-carbaldehyde derivatives.
Antimicrobial Activity
Indole-3-carbaldehyde derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 | [5] |
| Indole-triazole derivative (3d) | S. aureus | 6.25 | [5] |
| Indole-thiadiazole derivative (2c) | MRSA | >6.25 | [5] |
| Indole-triazole derivative (3d) | MRSA | >6.25 | [5] |
| Indole-thiadiazole derivative (2c) | B. subtilis | 3.125 | [5] |
| Indole-triazole derivative (3c) | B. subtilis | 3.125 | [5] |
| Indole-triazole derivatives (1b, 2b-d, 3b-d) | C. albicans | 3.125 | [5] |
| Phenyl substituted Indole (IIb) | Pseudomonas sp. | 75 | [6] |
Note: Specific MIC values for this compound were not found in the searched literature. The table presents data for various indole derivatives to illustrate the potential of this chemical class.
Experimental Protocols: Antimicrobial Activity Screening
Broth Microdilution Method:
-
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Method:
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Indole-3-carbaldehyde and its derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
Mechanistic Insights
Studies on indole-3-carboxaldehyde (ICA) have revealed its ability to suppress inflammatory responses in macrophages. One of the proposed mechanisms involves the activation of the miR-1271-5p/HDAC9 signaling pathway.[7] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and an increase in the anti-inflammatory cytokine IL-10.
Signaling Pathway in Anti-inflammatory Activity
Caption: Proposed anti-inflammatory mechanism of Indole-3-carboxaldehyde.
Conclusion
The available data, although not providing a direct head-to-head comparison, strongly suggests that this compound, as a member of the 2-phenylindole-3-carbaldehyde class, holds significant potential as a scaffold for the development of novel therapeutic agents. The presence of the 4-chlorophenyl group at the 2-position is a common feature in many biologically active indole derivatives, often contributing to enhanced potency.
Further research is warranted to directly compare the efficacy of this compound with other promising indole-based compounds under standardized experimental conditions. Such studies will be crucial for elucidating precise structure-activity relationships and for guiding the rational design of next-generation indole-based drugs with improved therapeutic profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework for the cross-validation of common analytical techniques. The proposed methods and performance data are based on established practices for analogous indole derivatives and are intended to serve as a comprehensive starting point for method development and validation in a research and drug development context.
The objective of cross-validation is to demonstrate that a developed analytical procedure is fit for its intended purpose.[1] This involves comparing the performance of different analytical techniques to ensure reliability, accuracy, and consistency of results.[2]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, specificity, sample matrix, and the availability of instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry (after derivatization) are three commonly employed techniques for the analysis of indole derivatives.
The following table summarizes the representative performance characteristics for these methods. It is important to note that these values are illustrative and actual performance may vary depending on the specific instrumentation, reagents, and experimental conditions.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry (with DMACA Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (RSD %) | < 2% | < 3% | < 5% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on methods developed for similar indole compounds and should be optimized and validated for the specific analysis of this compound.
1. High-Performance Liquid Chromatography with UV detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like indole derivatives.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution. Based on the indole-3-carbaldehyde chromophore, a wavelength around 280-320 nm is expected.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of at least five different concentrations.[5]
-
Accuracy: Perform spike-recovery studies on a blank matrix.
-
Precision: Analyze replicate injections of a standard solution on the same day (repeatability) and on different days (intermediate precision).[6]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[7]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it suitable for trace analysis. Due to the polarity and relatively low volatility of indole-3-carbaldehyde derivatives, derivatization is likely necessary to improve chromatographic performance.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection mode is recommended for trace analysis.
-
Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization-compatible solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization.
-
-
Validation: The validation process follows the same principles as for HPLC, with a focus on the linearity of the response of the characteristic mass fragments.
3. UV-Vis Spectrophotometry with p-Dimethylaminocinnamaldehyde (DMACA) Derivatization
This colorimetric method provides a simpler and more accessible alternative for quantification, particularly when chromatographic techniques are not available. The reaction of indoles with DMACA in an acidic medium produces a colored complex that can be measured spectrophotometrically.[9][10]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
DMACA Solution: Prepare a solution of p-dimethylaminocinnamaldehyde in a mixture of ethanol and concentrated hydrochloric acid. A typical concentration is around 0.1-0.2% (w/v) DMACA.[9]
-
Standard Solutions: Prepare a series of standard solutions of this compound in ethanol or methanol.
-
-
Procedure:
-
To a known volume of the sample or standard solution, add the DMACA reagent.
-
Allow the color to develop for a specified period (e.g., 15-30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product (typically in the range of 620-680 nm).[10]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
-
Validation:
-
Linearity: Establish the linear range of the calibration curve.
-
Accuracy and Precision: Perform recovery studies and replicate measurements.
-
Specificity: This method may be less specific than chromatographic techniques, and potential interferences from other indole-containing compounds in the sample should be investigated.[11]
-
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. BiochemSphere [biochemicalsci.com]
In Vitro vs. In Vivo Efficacy of 2-Aryl-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of 2-aryl-1H-indole-3-carbaldehyde derivatives, with a focus on analogs of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde. While direct head-to-head in vivo data for the specific 4-chloro derivative is limited in publicly available literature, this document synthesizes findings from closely related compounds to offer insights into their therapeutic potential, particularly in oncology. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting various cellular mechanisms, including tubulin polymerization.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of various 2-phenylindole derivatives against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-Phenylindole-3-carbaldehyde and Related Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5f | Indole-based Sulfonohydrazide | MCF-7 (Breast) | 13.2 | |
| MDA-MB-468 (Breast) | 8.2 | [3] | ||
| I-387 | (3-(1H-indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone | Various Human Cancer Cell Lines | 0.015 - 0.039 | |
| ATI-10 | 3-(3,4,5-trimethoxyphenyl)thio-1H-indole | MCF-7 (Breast) | <0.05 | [4] |
| ATI-16 | 5-Chloro-3-(3,4,5-trimethoxyphenyl)thio-1H-indole | MCF-7 (Breast) | <0.05 | [4] |
| ATI-22 | 5-Methoxy-3-(3,4,5-trimethoxyphenyl)thio-1H-indole | MCF-7 (Breast) | <0.05 | [4] |
| Compound 6c | Indolo-pyrazole grafted with thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [5] |
| HCT-116 (Colon) | 9.02 | [5] |
Table 2: In Vivo Antitumor Efficacy of a Representative Indole Derivative (I-387)
| Compound | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) | Reference |
| I-387 | Mouse Xenograft | PC-3 (Prostate) | 10 mg/kg | 76 | [6] |
| Mouse Xenograft | MES-SA/DX5 (Uterine Sarcoma, P-gp overexpressing) | 10 mg/kg | 76 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these indole derivatives.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The test compound, such as a this compound derivative, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of concentrations. The medium in the wells is replaced with the medium containing the compound dilutions. Control wells with vehicle (DMSO) and a known anticancer drug are included.[1]
-
Incubation: The plate is incubated for 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
Many 2-aryl-indole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[2]
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, a GTP-regeneration system, and a buffer is prepared.
-
Compound Addition: The test indole derivative is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) is used as a positive control, and a vehicle control is also included.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The IC₅₀ value for the inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the compound to that of the control.
In Vivo Antitumor Efficacy: Mouse Xenograft Model
Xenograft models are instrumental in evaluating the therapeutic potential of a compound in a living organism.[1][6]
-
Cell Implantation: Human cancer cells (e.g., 1-10 million cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into control and treatment groups.
-
Compound Administration: The indole derivative is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[1]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for the treatment group relative to the control group.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many 2-aryl-indole derivatives with anticancer properties is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][6]
Caption: Mechanism of action for 2-aryl-indole derivatives as tubulin polymerization inhibitors.
Additionally, some indole derivatives have been shown to modulate other critical signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways.[7]
Caption: Modulation of NF-κB and PI3K/Akt signaling pathways by certain indole derivatives.
Experimental Workflow
The development and evaluation of novel therapeutic agents follow a structured workflow, from initial in vitro screening to in vivo validation.
Caption: A simplified workflow for the preclinical evaluation of anticancer compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cib.csic.es [cib.csic.es]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-387, a novel antimitotic indole, displays a potent in vitro and in vivo antitumor activity with less neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative overview of in-silico docking studies on 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde and its derivatives. The indole nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Molecular docking simulations are pivotal in understanding the potential interactions of these compounds with various biological targets, thereby guiding the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant workflows and pathways to facilitate further research.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities of various indole-3-carbaldehyde derivatives against several key biological targets as reported in the literature. This data offers insights into how different substitutions on the indole ring influence binding efficacy. It is important to note that direct comparison of binding energies across different target proteins and docking software should be interpreted with caution.
| Ligand/Derivative | Target Protein | Docking Software | Binding Energy (kcal/mol) |
| 4-Nitro-indole-3-carboxaldehyde | RAS | AutoDock | -7.12[6] |
| 5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR Tyrosine Kinase | Not Specified | -7.78[6] |
| Indole-based Hydrazide-hydrazone derivative | Acetylcholinesterase (AChE) | Not Specified | IC50: 11.33 µM[7] |
| Indole-based Hydrazide-hydrazone derivative | Butyrylcholinesterase (BChE) | Not Specified | IC50: 4.33 µM[7] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | COX-2 | Not Specified | -9.00[8] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | STAT3 | Not Specified | - |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | TNF-α | Not Specified | - |
| Indole-3-carbaldehyde derivative (Compound 4f) | EGFR | Schrödinger Suite | -5.212[1] |
Experimental Protocols
General Synthesis of Indole-3-carbaldehyde Derivatives
A common method for synthesizing indole-3-carbaldehyde derivatives involves the Vilsmeier-Haack reaction.[1] For the synthesis of Schiff's base derivatives, indole-3-carbaldehyde is reacted with an appropriate amine. For instance, a mixture of indole-3-carbaldehyde and a substituted aniline can be refluxed in ethanol with a catalytic amount of glacial acetic acid.[1] The resulting product is then purified by recrystallization.
Molecular Docking Protocol using AutoDock
A standard protocol for molecular docking, as described for indole derivatives, includes the following steps:[6][9]
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.[6]
-
Ligand Preparation: The 3D structure of the ligand is generated and optimized to its lowest energy conformation using appropriate software.
-
Grid Box Definition: A grid box is defined to encompass the active site of the target protein. For example, a grid box with dimensions of 126 x 126 x 126 Å and a grid spacing of 0.80 Å might be used.[6]
-
Docking Simulation: The docking is performed using an algorithm like the Lamarckian Genetic Algorithm (LGA) in AutoDock.[6] The program evaluates multiple conformations of the ligand within the defined active site and scores them based on the calculated binding energy. The conformation with the lowest binding energy is selected for further analysis.[9]
Visualizations
Experimental Workflow for Comparative Docking Studies
Caption: Workflow for comparative molecular docking studies.
Hypothetical Signaling Pathway Modulated by Indole Derivatives
Caption: Inhibition of a kinase signaling pathway by an indole derivative.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry. The two routes evaluated are a direct, one-step Vilsmeier-Haack formylation of a pre-synthesized indole, and a two-step approach commencing with the Fischer indole synthesis followed by a subsequent formylation step.
This comparison guide presents quantitative data in a clear tabular format, offers detailed experimental protocols for each key reaction, and provides visual representations of the synthetic pathways using Graphviz diagrams to facilitate a comprehensive understanding of each method's advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Fischer Indole Synthesis & Formylation |
| Starting Materials | 2-(4-chlorophenyl)-1H-indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Phenylhydrazine, 4'-Chloroacetophenone, Zinc chloride (ZnCl₂), POCl₃, DMF |
| Number of Steps | 1 | 2 |
| Overall Yield | High (Typical >90%) | Moderate (Typically 60-75% over two steps) |
| Reaction Conditions | Mild to moderate temperatures (0 °C to 100 °C) | High temperatures for Fischer indole synthesis (up to 170 °C) |
| Atom Economy | Good | Moderate |
| Scalability | Generally straightforward | Can be challenging due to high temperatures and workup of the Fischer indole step |
| Substrate Scope | Dependent on the availability of the substituted indole | Broad, as various substituted phenylhydrazines and ketones/aldehydes can be used |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Evaluating the Drug-Likeness of Novel 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of new therapeutic agents due to its presence in numerous biologically active compounds.[1][2][3][4][5] This guide provides a comparative evaluation of the drug-likeness of novel derivatives of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a promising heterocyclic core. The analysis is grounded in established principles of medicinal chemistry, including Lipinski's Rule of Five, and supported by both computational predictions and established experimental protocols. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and optimization of lead compounds.
Core Compound and Rationale for Evaluation
The parent compound, this compound, serves as the foundation for our investigation. Its 2-phenylindole core is a recognized pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][6] The strategic placement of a chlorophenyl group at the 2-position and a carbaldehyde at the 3-position provides a versatile platform for the synthesis of novel derivatives with potentially enhanced therapeutic profiles. The evaluation of drug-likeness is a critical early-stage step in drug development to minimize late-stage attrition of drug candidates.[7][8]
Physicochemical Properties and Drug-Likeness Analysis
A key aspect of evaluating drug-likeness is the assessment of a compound's physicochemical properties. Lipinski's Rule of Five provides a valuable framework for predicting the oral bioavailability of a potential drug molecule.[1][9] The rule states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 Daltons
-
A calculated octanol-water partition coefficient (logP) not greater than 5
The following table summarizes the calculated physicochemical properties for the parent compound and three hypothetical novel derivatives, compared with the established drug, Indomethacin.
| Compound | Structure | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations |
| Parent Compound | This compound | 255.70 | 4.12 | 1 | 1 | 0 |
| Derivative A | 2-(4-chlorophenyl)-1-(2-hydroxyethyl)-1H-indole-3-carbaldehyde | 299.75 | 3.51 | 2 | 2 | 0 |
| Derivative B | N-{[2-(4-chlorophenyl)-1H-indol-3-yl]methylidene}ethanamine | 282.76 | 4.50 | 1 | 2 | 0 |
| Derivative C | [2-(4-chlorophenyl)-1H-indol-3-yl]methanol | 257.71 | 3.58 | 2 | 1 | 0 |
| Indomethacin | (Reference Drug) | 357.79 | 4.27 | 1 | 4 | 0 |
Note: LogP values are computationally predicted and may vary from experimental values.
As indicated in the table, the parent compound and its hypothetical derivatives all comply with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
Experimental Protocols for Drug-Likeness Evaluation
To complement in silico predictions, experimental validation is crucial. The following are standard protocols for determining key drug-likeness parameters.
Determination of Octanol-Water Partition Coefficient (LogP)
The lipophilicity of a compound, a critical factor in its absorption and distribution, is experimentally determined by its partition coefficient between n-octanol and water.
Shake-Flask Method (Gold Standard):
-
Prepare solutions of the test compound in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).
-
Pre-saturate the n-octanol with water and the water with n-octanol.
-
Add a known amount of the compound to a flask containing a mixture of the pre-saturated n-octanol and water.
-
The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log10(P).
High-Performance Liquid Chromatography (HPLC) Method: [10][11]
This is a faster, indirect method that correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.
-
A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column (e.g., C18).
-
The retention times of these standards are recorded.
-
A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor (k).
-
The test compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of the test compound is determined by interpolation from the calibration curve.
In Vitro ADME & Toxicology Assays
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity profile is essential to identify potential liabilities.
Metabolic Stability Assay: [7][12]
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
-
The test compound is incubated with liver microsomes (containing CYPs) or hepatocytes.
-
Samples are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).
This assay determines the concentration at which a compound is toxic to cells.
-
A specific cell line (e.g., HepG2 for liver toxicity) is seeded in a multi-well plate.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, LDH release).
-
The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
Ames Test for Mutagenicity: [5]
This assay is used to assess the mutagenic potential of a compound.
-
Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound.
-
The bacteria are plated on a medium lacking histidine.
-
The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.
-
A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Visualizing the Drug-Likeness Evaluation Workflow
The following diagram illustrates the general workflow for evaluating the drug-likeness of novel chemical entities.
Caption: Workflow for Drug-Likeness Evaluation.
Signaling Pathway Context (Hypothetical)
While the specific mechanism of action for these novel derivatives is yet to be fully elucidated, many 2-phenylindole derivatives are known to interact with key signaling pathways implicated in cancer and inflammation. A hypothetical pathway that could be modulated by these compounds is the NF-κB signaling pathway, a critical regulator of inflammatory responses.
Caption: Hypothetical Inhibition of NF-κB Pathway.
Conclusion
The in silico analysis of this compound and its hypothetical novel derivatives demonstrates their potential as drug-like molecules, adhering to Lipinski's Rule of Five. This guide provides a clear framework for the subsequent experimental validation of their physicochemical properties and ADMET profiles. By systematically evaluating these parameters, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline, ultimately increasing the likelihood of developing safe and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]
- 12. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Biological Activity of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde Against Standard Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the synthetic indole derivative, 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, against established standard drugs. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While direct comparative data for this specific compound is limited in publicly available literature, this guide summarizes the existing data for the compound and its close structural analogs, offering a valuable reference for its potential therapeutic applications.
Executive Summary
This compound belongs to the indole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. This guide focuses on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The available data, primarily from studies on structurally similar compounds, suggests that this indole derivative warrants further investigation. This document presents a compilation of quantitative data, detailed experimental methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding of its potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for this compound and its analogs in comparison to standard drugs. It is crucial to note that direct comparative studies for this compound are not extensively available, and some of the data presented below is for structurally related compounds.
Anticancer Activity
The anticancer potential of indole derivatives is a significant area of research. Many indole-based compounds have been found to exhibit cytotoxic effects against various cancer cell lines. A close analog, N-(4-chlorophenyl)-1H-indole-2-carboxamide, has been evaluated for its cytotoxic effects on bone cancer cells and compared with the standard drug Imatinib mesylate.[1]
| Compound | Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide¹ | Saos-2 | < 2.5 | Imatinib mesylate | > 5 |
¹Data for a close structural analog.
Antimicrobial Activity
Indole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The data below is a compilation from studies on various indole-3-carbaldehyde derivatives, as direct MIC values for this compound against a panel of standard organisms were not found in the reviewed literature. For context, the activity of related indole compounds is compared with standard antibiotics.[2][3][4]
| Compound/Analog | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Indole-3-carbaldehyde derivatives (general) | Staphylococcus aureus | 6.25 - 100 | Ampicillin | Varies |
| MRSA | 6.25 - 100 | Ciprofloxacin | Varies | |
| Escherichia coli | >100 | Ciprofloxacin | Varies | |
| Candida albicans | 6.25 - 100 | Fluconazole | Varies |
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate inflammatory pathways. While specific data for this compound is not available, studies on other substituted indole and pyrazole derivatives with chlorophenyl moieties show significant anti-inflammatory effects when compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]
| Compound/Analog | Assay Model | Inhibition (%) | Standard Drug | Inhibition (%) |
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives (related class) | Carrageenan-induced paw edema | Significant | Celecoxib | Significant |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities discussed above.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a standard drug (e.g., Doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is the MIC.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth to a density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Protocol:
-
Animal Grouping: Wistar rats are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving different doses of the test compound).
-
Compound Administration: The test compound or standard drug is administered orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathway and Experimental Workflow Visualizations
The biological activities of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and a typical experimental workflow.
Caption: A typical experimental workflow for the biological evaluation of a synthetic compound.
Many anticancer agents derived from natural products or synthesized in the laboratory exert their effects by interfering with the polymerization of tubulin into microtubules, which are essential for cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization leading to apoptosis.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
Caption: The intrinsic apoptosis pathway, a target for anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is a halogenated aromatic aldehyde and should be handled with care.
Personal Protective Equipment (PPE): A comprehensive list of necessary PPE is detailed in the table below. Always wear appropriate PPE when handling this chemical.
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Hazard and Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | Chemical safety goggles, Lab coat, Nitrile gloves |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P312, P362+P364, P501 | Chemical safety goggles, Lab coat, Nitrile gloves |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | Chemical safety goggles, Lab coat, Nitrile gloves |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | Chemical safety goggles, Lab coat, Nitrile gloves |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P312, P501 | Chemical safety goggles, Lab coat, Nitrile gloves, Use in a fume hood |
| Specific target organ toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | Chemical safety goggles, Lab coat, Nitrile gloves, Use in a fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, including any spills cleaned up with absorbent material, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in the same solid hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container for halogenated organic waste.[1][2] Do not mix with non-halogenated waste to avoid increased disposal costs.[3]
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as halogenated liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
2. Waste Container Management:
-
Compatibility: Use only chemically compatible containers with secure, tight-fitting lids.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The accumulation start date must also be clearly visible.
-
Storage: Store waste containers in a designated satellite accumulation area.[4] This area should be in a well-ventilated location, away from incompatible materials, and have secondary containment to prevent the spread of spills.[5] Keep containers closed except when adding waste.[3]
3. Requesting Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process for handling and disposing of this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
